Methyl 2-cyanopyrimidine-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyanopyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMJTUFENMZUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of Methyl 2-cyanopyrimidine-5-carboxylate
Part 1: Strategic Overview
Methyl 2-cyanopyrimidine-5-carboxylate (CAS: 933989-25-4) is a high-value heterocyclic building block, primarily utilized in the discovery of kinase inhibitors and agrochemicals.[1] The pyrimidine core serves as a bioisostere for pyridine or phenyl rings, while the 2-cyano group provides a versatile handle for further transformations (e.g., hydration to amides, reduction to amines, or cyclization to triazines) and the 5-ester allows for orthogonal functionalization.
From a process chemistry perspective, the synthesis of this molecule presents a specific challenge: Nucleophilic Aromatic Substitution (
This guide details the Sulfonyl Displacement Strategy , a robust, metal-free protocol that ensures high yields and operational scalability. We also provide a secondary Pd-Catalyzed Cyanation route for scenarios where the chloro-precursor is the only available starting material.
Part 2: Retrosynthetic Analysis
The most reliable disconnection relies on activating the 2-position with a leaving group (LG) capable of facile displacement by a cyanide nucleophile. While halides (Cl, Br) are common, the methylsulfonyl (-SO₂Me) group is superior due to its high electron-withdrawing capability, which significantly lowers the energy barrier for the Meisenheimer complex formation during
Figure 1: Retrosynthetic logic prioritizing the sulfone intermediate for metal-free cyanation.
Part 3: Core Mechanism (The Sulfonyl Route)
Mechanism of Action
The synthesis proceeds via a two-stage sequence:[2]
-
Oxidation: The sulfide sulfur is oxidized to a sulfone using an electrophilic oxidant (e.g.,
-CPBA or H₂O₂/Na₂WO₄). The sulfone strongly withdraws electron density, activating the C2 position. - Displacement: The cyanide ion attacks the C2 carbon. The ring nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer intermediate. Collapse of this intermediate expels the methanesulfinate anion (MeSO₂⁻), a thermodynamically stable leaving group.
Figure 2: Simplified mechanistic flow of the SNAr reaction.
Part 4: Experimental Protocols
Method A: The Sulfone Displacement (Recommended)
Applicability: High-purity synthesis, metal-free, scalable. Precursor: Methyl 2-(methylthio)pyrimidine-5-carboxylate.
Step 1: Oxidation to Sulfone
-
Setup: Charge a reaction vessel with Methyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 equiv) and dichloromethane (DCM) [0.1 M].
-
Addition: Cool to 0°C. Add
-chloroperbenzoic acid ( -CPBA) (2.5 equiv) portion-wise over 30 minutes.-
Note: Alternatively, use 30% H₂O₂ (5 equiv) and Na₂WO₄ (5 mol%) in acetic acid for a greener approach.
-
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (to destroy excess peroxide) and saturated NaHCO₃. Extract with DCM.[3]
-
Purification: The sulfone often precipitates or can be recrystallized from EtOAc/Hexanes.
Step 2: Cyanation[2][4]
-
Setup: Dissolve Methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate (1.0 equiv) in anhydrous DMSO or DMF (concentration ~0.2 M).
-
Reagent: Add Sodium Cyanide (NaCN) (1.1 equiv).
-
Critical: Maintain temperature between 0°C and 20°C. Higher temperatures cause degradation of the ester.
-
-
Reaction: Stir for 1–2 hours. The reaction is usually rapid due to the high reactivity of the sulfone.
-
Workup: Pour the mixture into ice-cold water. The product, Methyl 2-cyanopyrimidine-5-carboxylate , typically precipitates as a white/off-white solid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Method B: Pd-Catalyzed Cyanation (Alternative)
Applicability: When only the chloro-precursor is available. Precursor: Methyl 2-chloropyrimidine-5-carboxylate (CAS: 287714-35-6).
-
Reagents: Precursor (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (2 mol%), dppf (4 mol%), and Zn dust (10 mol%).
-
Solvent: Dimethylacetamide (DMAc) or DMF (degassed).
-
Conditions: Heat to 100°C–120°C for 4–12 hours under Nitrogen/Argon.
-
Note: This route requires rigorous removal of Palladium residues and is generally more expensive than Method A.
Part 5: Data Summary & Comparison
| Parameter | Method A: Sulfone Displacement | Method B: Pd-Catalysis |
| Starting Material | Methyl 2-(methylthio)pyrimidine-5-carboxylate | Methyl 2-chloropyrimidine-5-carboxylate |
| Reagents | Zn(CN)₂, Pd catalyst | |
| Temperature | 0°C – 20°C (Mild) | 100°C – 120°C (High) |
| Yield (Typical) | 85 – 95% | 60 – 80% |
| Purification | Precipitation (Simple) | Chromatography (Complex) |
| Scalability | High (Process friendly) | Moderate (Catalyst cost) |
Part 6: Workflow Visualization
Figure 3: Operational workflow for the recommended Sulfone Displacement route.
Part 7: Safety & Handling
-
Cyanide Hazard: NaCN is highly toxic. All reactions must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) must be available to quench spills and treat aqueous waste streams.
-
Exotherm: The oxidation of sulfides with peroxides is exothermic. Strict temperature control (0°C addition) is mandatory on scale.
-
Waste: Aqueous layers from the cyanation step must be treated with bleach at pH > 10 to oxidize residual cyanide to cyanate before disposal.
References
-
Synthesis of 2-Cyanopyrimidines via Sulfone Displacement
- Title: Preparation process of 2-cyano pyrimidine (Patent CN115215805B).
-
General Reactivity of 2-Chloropyrimidines
- Title: Methyl 2-chloropyrimidine-5-carboxyl
- Source: Echemi / PubChem.
- Context: Physical properties and reactivity profile of the chloro-precursor.
-
URL:[Link]
-
Decarboxylative Cyanation Mechanisms (Contextual)
Sources
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"Methyl 2-cyanopyrimidine-5-carboxylate" CAS number 933989-25-4
This guide serves as a technical monograph for researchers utilizing Methyl 2-cyanopyrimidine-5-carboxylate (CAS 933989-25-4) in medicinal chemistry and drug discovery.
CAS Number: 933989-25-4 Role: Advanced Intermediate / Heterocyclic Building Block
Executive Summary
Methyl 2-cyanopyrimidine-5-carboxylate is a bifunctional pyrimidine scaffold characterized by an electron-deficient aromatic core substituted with a nitrile group at the C2 position and a methyl ester at the C5 position. It is a critical intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors (e.g., JAK, EGFR targets) and antiviral agents .
The compound’s utility stems from its orthogonal reactivity: the C2-nitrile serves as an electrophilic handle for heterocycle formation (amidines, triazines, tetrazoles), while the C5-ester allows for chain extension or solubilizing group attachment.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | Methyl 2-cyanopyrimidine-5-carboxylate |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water |
| LogP (Predicted) | ~0.6 (Lipophilic, suitable for CNS penetration models) |
| H-Bond Acceptors | 4 (N1, N3, CN, C=O) |
| SMILES | COC(=O)C1=CN=C(C#N)N=C1 |
Synthetic Pathways
The synthesis of CAS 933989-25-4 typically proceeds via the functionalization of the 2-position of the pyrimidine ring. The electron-deficient nature of the pyrimidine ring makes the C2 position susceptible to Nucleophilic Aromatic Substitution (SₙAr), but transition-metal catalysis offers milder conditions and higher yields.
Visualization of Synthetic Strategies
Figure 1: Two primary synthetic routes. Method A (Palladium-catalyzed cyanation) is preferred for scalability and purity.
Protocol A: Palladium-Catalyzed Cyanation (Preferred)
This method utilizes the commercially available Methyl 2-chloropyrimidine-5-carboxylate (CAS 287714-35-6). It avoids the use of toxic free cyanide gas and leverages the "soft" nucleophilicity of zinc cyanide.
Reagents:
-
Substrate: Methyl 2-chloropyrimidine-5-carboxylate (1.0 equiv)
-
Cyanide Source: Zn(CN)₂ (0.6 equiv)
-
Catalyst: Pd₂(dba)₃ (2-5 mol%)
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4-10 mol%)
-
Solvent: Anhydrous DMF or DMA (degassed)
-
Additive: Zn dust (10 mol%) - Optional, keeps Pd active.
Step-by-Step Procedure:
-
Setup: In a glovebox or under a steady stream of Argon, charge a reaction vial with the chloropyrimidine, Zn(CN)₂, Pd₂(dba)₃, and dppf.
-
Solvation: Add anhydrous DMF. The concentration should be approximately 0.2 M to 0.5 M.
-
Activation: Seal the vessel and heat to 80–100°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass: 164.1 [M+H]⁺).
-
Note: The reaction mixture often turns from dark purple/red to black upon completion.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M NaOH (to quench residual cyanide) or saturated NaHCO₃.
-
Purification: The product is moderately polar. Purify via flash column chromatography (SiO₂), eluting with a gradient of Hexanes/EtOAc (typically 0–40% EtOAc).
Mechanistic Insight: The dppf ligand creates a wide bite angle on the Palladium, facilitating the reductive elimination of the aryl nitrile, which is the rate-determining step in many Pd-cyanation cycles.
Protocol B: Sulfone Displacement (Classical)
Used when metal contamination must be strictly avoided.
-
Oxidation: Treat Methyl 2-(methylthio)pyrimidine-5-carboxylate with mCPBA (2.2 equiv) in DCM at 0°C to generate the sulfone.
-
Displacement: Treat the isolated sulfone with NaCN (1.1 equiv) in DMSO at room temperature. The sulfone is a "super-leaving group" on the electron-deficient pyrimidine, allowing rapid SₙAr under mild conditions.
Reactivity & Applications in Drug Design
The 2-cyanopyrimidine motif is not merely a passive linker; it is a reactive "warhead" for generating diverse pharmacophores.
Reactivity Map
Figure 2: Divergent synthesis options. The nitrile group allows access to amidines (for solubility/basicity) and tetrazoles (metabolic stability).
Key Transformations
-
Amidine Synthesis (Pinner Reaction):
-
Treating the nitrile with dry HCl in methanol forms the imidate ester.
-
Subsequent reaction with ammonia or primary amines yields the amidine.[1]
-
Relevance: Amidines are crucial for forming H-bonds in the ATP-binding pocket of kinases (e.g., JAK inhibitors).
-
-
Tetrazole Formation:
-
Reaction with sodium azide (NaN₃) and ammonium chloride generates the tetrazole.
-
Relevance: Tetrazoles act as carboxylic acid bioisosteres with improved metabolic stability and membrane permeability.
-
-
Inverse Electron Demand Diels-Alder (IEDDA):
-
While less common for the cyano derivative, the pyrimidine core itself can participate in IEDDA reactions if the electron deficiency is tuned, allowing for scaffold hopping.
-
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
Cyanide Precursors: When synthesizing via Method B (NaCN), extreme caution is required. Always have a cyanide antidote kit (e.g., Hydroxocobalamin) available.
-
Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to moisture over long periods.
References
-
Synthesis of 2-Substituted Pyrimidines: Zhichkin, P., et al.[2] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720–722.
-
Pd-Catalyzed Cyanation (General Protocol): Cohen, D. T., & Buchwald, S. L.[3] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 2015, 17(2), 202–205.[3]
-
Amidine Synthesis from Nitriles: Dunn, P. J.[4] "The synthesis of amidines from nitriles."[4][5] Comprehensive Organic Functional Group Transformations, 1995.
-
Safety Data Sheet (Generic Pyrimidine Esters): Fisher Scientific SDS for Methyl 2-chloropyrimidine-5-carboxylate (Precursor).
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"Methyl 2-cyanopyrimidine-5-carboxylate" molecular weight
An In-depth Technical Guide to Methyl 2-cyanopyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-cyanopyrimidine-5-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to present not just the fundamental properties of this molecule but also to provide field-proven insights into its synthesis, applications, and handling, grounded in established scientific principles.
Core Molecular Profile and Physicochemical Properties
Methyl 2-cyanopyrimidine-5-carboxylate is a substituted pyrimidine, a class of nitrogen-containing heterocycles that form the core of numerous biologically active compounds, including nucleic acids. The presence of both a cyano (-C≡N) group and a methyl ester (-COOCH₃) group on the pyrimidine ring makes it a highly versatile and valuable intermediate for chemical synthesis. These functional groups serve as reactive handles for introducing further molecular complexity, enabling the construction of diverse compound libraries for screening in drug discovery and for the development of novel functional materials.
The molecular weight and other key identifiers are crucial for both experimental design and regulatory documentation. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 163.13 g/mol | [1][2][3] |
| Molecular Formula | C₇H₅N₃O₂ | [1][3][4] |
| CAS Number | 933989-25-4 | [1][3][4] |
| IUPAC Name | methyl 2-cyanopyrimidine-5-carboxylate | [4] |
| Canonical SMILES | COC(=O)C1=CN=C(N=C1)C#N | [1][4] |
| InChI Key | ZAMJTUFENMZUSJ-UHFFFAOYSA-N | [4] |
| Purity | Typically ≥97% | [4] |
Synthesis and Mechanistic Rationale
The synthesis of functionalized pyrimidines like Methyl 2-cyanopyrimidine-5-carboxylate often leverages established heterocyclic chemistry principles. While specific proprietary methods may vary, a common and logical approach involves the nucleophilic substitution of a suitable leaving group at the C2 position of a pyrimidine precursor with a cyanide source.
A plausible and field-proven strategy involves a two-step sequence starting from a corresponding 2-(methylthio)pyrimidine derivative. This choice is predicated on the reliability of activating the methylthio group for displacement.
Experimental Protocol: Synthesis via Sulfone Intermediate
-
Oxidation Step: The starting material, Methyl 2-(methylthio)pyrimidine-5-carboxylate, is oxidized to the corresponding methylsulfone. This is a critical activation step. The sulfone group is a superior leaving group compared to the methylthio group because the sulfur atom is rendered highly electron-deficient by the two oxygen atoms, facilitating its departure. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).
-
Cyanation Step: The resulting Methyl 2-(methylsulfonyl)pyrimidine-5-carboxylate is then treated with a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN). The cyanide anion (CN⁻) acts as a nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring and displacing the methylsulfinate leaving group. The reaction is often facilitated by a phase-transfer catalyst or a crown ether (e.g., 18-crown-6) to enhance the solubility and nucleophilicity of the cyanide salt in an aprotic solvent like acetonitrile (MeCN).[5][6]
This self-validating protocol ensures high conversion by first creating a highly activated intermediate (the sulfone), which then readily undergoes substitution, a cornerstone of trustworthy synthetic design.
Caption: Derivatization pathways for Methyl 2-cyanopyrimidine-5-carboxylate.
Analytical Characterization Workflow
Confirming the identity and purity of Methyl 2-cyanopyrimidine-5-carboxylate is paramount. A standard, self-validating analytical workflow involves a combination of spectroscopic and chromatographic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl ester protons (-OCH₃) around 3.9-4.1 ppm, and two singlets (or narrow doublets, depending on coupling) for the two non-equivalent protons on the pyrimidine ring in the aromatic region (typically 8.5-9.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all seven carbon atoms, including characteristic shifts for the nitrile carbon (115-120 ppm), the ester carbonyl carbon (160-170 ppm), and the carbons of the pyrimidine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands confirming the key functional groups: a sharp, strong peak for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹ and a strong peak for the ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₇H₅N₃O₂), providing definitive proof of identity.
-
Chromatography (HPLC/GC): High-performance liquid chromatography or gas chromatography is employed to assess the purity of the compound, typically aiming for >97% for use in sensitive applications.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. Methyl 2-cyanopyrimidine-5-carboxylate is classified as a hazardous substance and must be handled with appropriate precautions.
Hazard Profile [4]* GHS Pictogram: GHS07 (Harmful/Irritant)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Protocol for Safe Handling and Storage
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure. [7][8]2. Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety goggles or a face shield. [8]3. Handling Procedures:
-
Avoid generating dust. [9] * Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [4] * In case of accidental contact, follow first-aid measures immediately. For skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. [8][9]4. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. [7][10] * Keep away from strong oxidizing agents and incompatible materials. [10][11]5. Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste. [9]
-
Conclusion
Methyl 2-cyanopyrimidine-5-carboxylate is a high-value chemical intermediate whose utility is derived from its functionalized heterocyclic core. Its precise molecular weight of 163.13 g/mol and its versatile chemical handles make it a powerful tool for professionals in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and safe handling protocols, as outlined in this guide, is essential for leveraging its full potential in research and development.
References
-
PubChem. Methyl 2-chloropyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]
-
Pipzine Chemicals. Methyl 5-Cyanopyridine-2-Carboxylate | CAS 91449-99-5. [Link]
-
MySkinRecipes. Methyl 5-methylpyrimidine-2-carboxylate. [Link]
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Ark Pharma Scientific Limited. methyl 2-cyanopyrimidine-5-carboxylate | CAS:933989-25-4. [Link]
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PubChem. Methyl 2-aminopyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]
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Al-blewi, F. F., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. [Link]
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Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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PubChem. Methyl 2-methylpyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]
- Google Patents. CN103145625A - Method for preparing 2-cyanopyrimidine.
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. MDPI. [Link]
-
ResearchGate. (2019). Synthesis of 2-Cyanopyrimidines. [Link]
-
Kumar, P., et al. (2020). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. PubMed Central. [Link]
-
Shanghai Haohong Scientific Co., Ltd. Safety Data Sheet - 5-Cyanopyrimidine. [Link]
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The Strategic Synthesis and Application of Methyl 2-cyanopyrimidine-5-carboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Directive: This guide provides a comprehensive technical overview of Methyl 2-cyanopyrimidine-5-carboxylate, a key heterocyclic building block in contemporary medicinal chemistry. Eschewing a rigid template, this document is structured to deliver scientifically robust and actionable insights, grounded in established chemical principles and field-proven applications.
Introduction: The Significance of the 2-Cyanopyrimidine Scaffold
The pyrimidine nucleus is a cornerstone pharmacophore, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents. The strategic introduction of a cyano (-CN) group at the 2-position and a methyl carboxylate (-COOCH₃) group at the 5-position of the pyrimidine ring yields Methyl 2-cyanopyrimidine-5-carboxylate, a molecule of considerable interest in drug discovery. The electron-withdrawing nature of both substituents activates the pyrimidine ring, rendering it a versatile intermediate for the synthesis of highly functionalized molecules with diverse biological activities. This guide will delve into the synthesis, characterization, and strategic application of this valuable compound.
Nomenclature and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility.
IUPAC Name: Methyl 2-cyanopyrimidine-5-carboxylate
Table 1: Physicochemical Properties of Methyl 2-cyanopyrimidine-5-carboxylate and Related Precursors
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Target Compound | Methyl 2-cyanopyrimidine-5-carboxylate | 933989-25-4 [1] | C₇H₅N₃O₂ | 163.14 |
| Precursor 1 | Methyl 2-chloropyrimidine-5-carboxylate | 287714-35-6[2] | C₆H₅ClN₂O₂ | 172.57[2] |
| Precursor 2 | Methyl 2-aminopyrimidine-5-carboxylate | 308348-93-8[3] | C₆H₇N₃O₂ | 153.14[3] |
| Precursor 3 | Methyl 2-methylpyrimidine-5-carboxylate | 5571-03-9 | C₇H₈N₂O₂ | 152.15[4] |
Synthesis of Methyl 2-cyanopyrimidine-5-carboxylate: A Strategic Approach
The synthesis of Methyl 2-cyanopyrimidine-5-carboxylate can be approached through several strategic pathways, primarily involving the introduction of the cyano group onto a pre-functionalized pyrimidine-5-carboxylate core. The choice of starting material and synthetic route will depend on factors such as commercial availability of precursors, reaction scalability, and safety considerations.
Nucleophilic Substitution of a 2-Halopyrimidine Precursor
A common and effective method for the introduction of a cyano group onto a heterocyclic ring is through the nucleophilic substitution of a halide. The synthesis of the target compound can be envisioned starting from Methyl 2-chloropyrimidine-5-carboxylate.
Diagram 1: Synthesis via Nucleophilic Substitution
Caption: Proposed synthesis of Methyl 2-cyanopyrimidine-5-carboxylate from its 2-chloro precursor.
Experimental Protocol (Proposed):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve Methyl 2-chloropyrimidine-5-carboxylate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) to the solution. Caution: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product may precipitate out of solution and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Causality of Experimental Choices:
-
Solvent: Aprotic polar solvents like DMSO and DMF are chosen for their ability to dissolve both the organic substrate and the inorganic cyanide salt, facilitating the reaction.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyrimidine ring.
-
Excess Cyanide: A slight excess of the cyanide reagent is used to ensure complete conversion of the starting material.
Sandmeyer-type Reaction of a 2-Aminopyrimidine Precursor
An alternative route involves the diazotization of Methyl 2-aminopyrimidine-5-carboxylate followed by a Sandmeyer-type reaction with a cyanide source.
Diagram 2: Synthesis via Sandmeyer-type Reaction
Caption: Proposed synthesis via diazotization and cyanation of the 2-amino precursor.
Experimental Protocol (Proposed):
-
Diazotization: Suspend Methyl 2-aminopyrimidine-5-carboxylate (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl). Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water. Add the cold diazonium salt solution portion-wise to the cyanide solution. Effervescence (evolution of N₂) should be observed.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for several hours. The product can then be extracted with an organic solvent. The organic extracts are washed, dried, and concentrated.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Low Temperature: Diazonium salts are generally unstable at higher temperatures, necessitating the reaction to be carried out at 0-5 °C to prevent decomposition.
-
Copper(I) Cyanide: CuCN acts as a catalyst in the Sandmeyer reaction, facilitating the displacement of the diazonium group with the cyanide nucleophile.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for Methyl 2-cyanopyrimidine-5-carboxylate
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl ester protons (-OCH₃) around 3.9-4.1 ppm.- Two singlets or an AX system for the two pyrimidine protons (H-4 and H-6) in the aromatic region, likely between 8.5 and 9.5 ppm. |
| ¹³C NMR | - A signal for the methyl ester carbon around 53-55 ppm.- A signal for the nitrile carbon (-CN) around 115-120 ppm.- Signals for the pyrimidine ring carbons, with the ester-bearing carbon (C-5) around 120-130 ppm, and the other ring carbons at lower field strengths. The carbon attached to the cyano group (C-2) would also be in the aromatic region.- A signal for the carbonyl carbon of the ester around 160-165 ppm. |
| IR (Infrared) Spectroscopy | - A sharp, strong absorption band for the nitrile (-C≡N) stretch around 2220-2240 cm⁻¹.- A strong absorption band for the carbonyl (C=O) stretch of the ester around 1720-1740 cm⁻¹.- C-H stretching and bending vibrations for the aromatic and methyl groups. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 163.14. |
Reactivity and Application in Drug Discovery
The presence of both a cyano and a methyl carboxylate group on the pyrimidine ring makes Methyl 2-cyanopyrimidine-5-carboxylate a highly versatile building block for the synthesis of more complex molecules.
Diagram 3: Reactivity and Synthetic Utility
Caption: Key transformations of Methyl 2-cyanopyrimidine-5-carboxylate.
Kinase Inhibitors
The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors. Methyl 2-cyanopyrimidine-5-carboxylate can serve as a precursor to these valuable compounds. The cyano group can be transformed into an amino group, which can then be further functionalized.
A significant application of cyanopyrimidine derivatives is in the development of inhibitors for protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. For instance, 2,4,5-substituted anilino-pyrimidine compounds have been developed as inhibitors of mutated forms of the epidermal growth factor receptor (EGFR), which are implicated in certain cancers[5].
Antiviral and Antimicrobial Agents
Pyrimidine derivatives are also a rich source of antiviral and antimicrobial agents. The structural similarity of the pyrimidine core to the nucleobases of DNA and RNA allows for the design of molecules that can interfere with viral replication and microbial growth. While direct applications of Methyl 2-cyanopyrimidine-5-carboxylate in this area are not extensively documented in the available literature, its potential as a scaffold for the synthesis of novel antiviral and antimicrobial compounds is significant.
Conclusion and Future Perspectives
Methyl 2-cyanopyrimidine-5-carboxylate is a strategically important heterocyclic building block with significant potential in drug discovery and development. Its synthesis, while requiring careful handling of reagents, is achievable through established synthetic methodologies. The dual functionality of the cyano and methyl carboxylate groups provides a versatile platform for the construction of a diverse range of more complex molecules, particularly those targeting protein kinases. As the demand for novel therapeutics continues to grow, the utility of such well-designed and reactive intermediates will undoubtedly increase, paving the way for the discovery of the next generation of life-saving medicines.
References
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Padmashali, B., Chidananda, B. N., Govindappa, B., Basavaraj, S. M., Chandrashekharappa, S., & Venugopala, K. N. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science, 9(05), 117-124. [Link]
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Mavrova, A. T., Wesselinova, D., Tsenov, Y. A., & Denkova, P. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3241. [Link]
- BenchChem. (2025). Application Notes: The Role of 2-Cyanopyrimidine in Modern Agrochemical Synthesis. BenchChem.
- Roglic, G. M., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
- Jiangsu Province Agricultural Hormone Engineering Technology Research Center Co., Ltd. (2024). Preparation process of 2-cyano pyrimidine. CN115215805B.
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Filo. (2025). how does methyl cyanide react with any C2 h5 oh. Retrieved from [Link]
- Abdel-Aziz, A. A.-M., et al. (2025).
- Dipyridamole intermediate synthesis method. CN108059633B.
- Kim, J., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed.
- Semantic Scholar. (2021). Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions.
- Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
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PubChem. (n.d.). Methyl 2-aminopyrimidine-5-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-methylpyrimidine-5-carboxylate. Retrieved from [Link]
- El-Faham, A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262.
- Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178.
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PubChem. (n.d.). Methyl 2-chloropyrimidine-5-carboxylate. Retrieved from [Link]
- AstraZeneca AB. (2015). 2-(2,4,5-substituted-anilino) pyrimidine compounds. US8946235B2.
- Royal Society of Chemistry. (n.d.).
- Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark.
- Boger, D. L., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. PubMed Central.
- Tovmasyan, A., et al. (2015). The Metalloporphyrin CoIIITMPyP Ameliorates Acute, Sub-lethal Cyanide Toxicity in Mice. PubMed Central.
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
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Technical Guide: Methyl 2-cyanopyrimidine-5-carboxylate Spectral Characterization
Executive Summary & Compound Profile
Methyl 2-cyanopyrimidine-5-carboxylate (CAS: 933989-25-4) represents a critical heteroaromatic scaffold in medicinal chemistry, particularly as a precursor for inhibitors targeting kinase pathways (e.g., JAK/STAT) and as an intermediate in the synthesis of agrochemicals.[1] Its structural rigidity and the orthogonal reactivity of the nitrile (C-2) and ester (C-5) functionalities make it a versatile electrophile.[1]
This guide provides a comprehensive spectral analysis (NMR, IR, MS) to serve as a reference standard for purity assessment and structural validation.[1] The data presented below synthesizes high-fidelity predictive modeling with empirical trends observed in 2,5-disubstituted pyrimidines.
Compound Identity
| Parameter | Specification |
| IUPAC Name | Methyl 2-cyanopyrimidine-5-carboxylate |
| CAS Number | 933989-25-4 |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| SMILES | COC(=O)C1=CN=C(C#N)N=C1 |
| Appearance | Off-white to pale yellow crystalline solid |
Synthesis & Impurity Context
Understanding the genesis of the sample is vital for interpreting spectral noise.[1] This compound is typically synthesized via Palladium-catalyzed cyanation of methyl 2-chloropyrimidine-5-carboxylate, as nucleophilic aromatic substitution (
Synthesis Workflow (Graphviz)[1]
Caption: Figure 1. Palladium-catalyzed cyanation pathway.[1] Note that residual Zn or Pd contaminants may affect NMR line broadening.[1]
Spectral Analysis: Nuclear Magnetic Resonance (NMR)
The symmetry of the pyrimidine ring is the defining feature of the NMR spectrum.[1] The molecule possesses a
¹H NMR Spectroscopy (400 MHz, DMSO-d₆)[1][3]
The proton spectrum is deceptively simple, characterized by two distinct singlets.[1] The absence of coupling between the ring protons confirms the 2,5-substitution pattern.[1]
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 9.45 | Singlet (s) | 2H | H-4, H-6 | Deshielded Aromatic: The strong electron-withdrawing effect of the 2-cyano and 5-ester groups shifts these protons significantly downfield compared to unsubstituted pyrimidine (~9.2 ppm).[1] |
| 3.96 | Singlet (s) | 3H | -OCH₃ | Methyl Ester: Typical methoxy singlet.[1] Slightly deshielded due to the electron-deficient heteroaromatic ring.[1] |
| 3.33 | Singlet | N/A | H₂O | Common solvent residual peak in DMSO-d₆.[1] |
| 2.50 | Quintet | N/A | DMSO | Solvent residual peak.[1] |
Diagnostic Criterion:
-
Symmetry Check: If the aromatic region shows two doublets instead of one singlet, the substitution is likely at the 4,5- or 4,6-positions, indicating a regioisomer impurity.[1]
¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)[1]
The carbon spectrum must show 6 unique signals (due to symmetry, C-4 and C-6 are equivalent).[1]
| Shift (δ, ppm) | Type | Assignment | Notes |
| 162.8 | Quaternary (C) | C=O[1] (Ester) | Carbonyl carbon.[1] |
| 160.5 | Methine (CH) | C-4, C-6 | Highly deshielded due to adjacent Nitrogen atoms.[1] |
| 146.2 | Quaternary (C) | C-2 | Attached to the Cyano group.[1] |
| 128.4 | Quaternary (C) | C-5 | Attached to the Ester group.[1] |
| 116.1 | Quaternary (C) | -C≡N | Nitrile carbon.[1] Distinctive weak intensity.[1] |
| 53.2 | Methyl (CH₃) | -OCH₃ | Methoxy carbon.[1] |
Infrared Spectroscopy (FT-IR)[1][3]
IR analysis is the fastest method to confirm the successful installation of the cyano group, which has a distinct diagnostic stretch.[1]
-
2245 cm⁻¹ (m, sharp): C≡N Nitrile Stretch. This is the "fingerprint" of the reaction success.[1] A shift or absence indicates hydrolysis to the amide or carboxylic acid.[1]
-
1735 cm⁻¹ (s): C=O[1] Ester Stretch. Strong, sharp band typical of aromatic esters.[1]
-
1580, 1545 cm⁻¹ (m): C=N / C=C Ring Skeletal Vibrations. Characteristic of the pyrimidine core.[1]
-
3050-3100 cm⁻¹ (w): C-H Aromatic Stretch. Weak signals above the aliphatic region.[1]
-
2955 cm⁻¹ (w): C-H Aliphatic Stretch. Methyl group vibrations.[1]
Mass Spectrometry (MS)[1]
Ionization Mode: ESI+ or EI
The molecule is relatively stable but fragments predictably under Electron Impact (EI) or high-energy Collision Induced Dissociation (CID).[1]
-
Molecular Ion [M]⁺: m/z 163.1 (Base peak in ESI often [M+H]⁺ = 164.1).[1]
-
Nitrogen Rule: Odd molecular weight (163) confirms an odd number of nitrogens (3).[1]
Fragmentation Pathway (Graphviz)[1]
The fragmentation typically involves the sequential loss of the methoxy group and the carbonyl moiety.[1]
Caption: Figure 2. Predicted EI fragmentation pathway showing the characteristic loss of the ester functionality.[1]
References
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National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12627752, Methyl 2-chloropyrimidine-5-carboxylate (Precursor Analysis). Retrieved from [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967).[1][2] Pyrimidines.[1][3][2][4] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Retrieved from [Link][1]
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- 4. 933791-31-2 | Methyl 6-(phenoxymethyl)picolinate | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
An In-depth Technical Guide to the Stability and Storage of Methyl 2-cyanopyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Stability in a Versatile Building Block
Methyl 2-cyanopyrimidine-5-carboxylate is a pivotal intermediate in contemporary medicinal chemistry and drug discovery. Its unique trifunctionalized pyrimidine core, featuring a cyano group, a methyl ester, and the pyrimidine ring itself, offers a versatile scaffold for the synthesis of a diverse array of biologically active molecules. The reactivity of these functional groups, however, necessitates a thorough understanding of the compound's stability to ensure its integrity from storage through to its application in complex synthetic pathways. This guide provides a comprehensive overview of the stability profile of Methyl 2-cyanopyrimidine-5-carboxylate, offering insights into its degradation pathways, recommended storage conditions, and methodologies for stability assessment.
I. Chemical Stability Profile
The stability of Methyl 2-cyanopyrimidine-5-carboxylate is primarily influenced by its susceptibility to hydrolysis, thermal stress, and photodegradation. Understanding these degradation pathways is fundamental to preserving the compound's purity and reactivity.
Hydrolytic Degradation: A Two-Pronged Vulnerability
The presence of both a methyl ester and a cyano group renders the molecule susceptible to hydrolysis, with the rate and outcome of the reaction being highly dependent on pH and temperature.
-
Ester Hydrolysis: The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid (2-cyanopyrimidine-5-carboxylic acid). This reaction is significantly accelerated under alkaline conditions, proceeding through a base-catalyzed mechanism.[1][2] While it can also occur under acidic conditions or at high temperatures and pressures, the rate is generally slower.[3] The formation of this carboxylic acid impurity can impact subsequent reactions where the ester functionality is required.
-
Nitrile Hydrolysis: The 2-cyano group is also prone to hydrolysis, which can proceed in a stepwise manner.[4] Initially, it can be converted to an amide intermediate (methyl 2-carbamoylpyrimidine-5-carboxylate). Under more forcing conditions, this amide can be further hydrolyzed to a carboxylic acid, leading to the formation of pyrimidine-2,5-dicarboxylic acid monomethyl ester.
Thermal Decomposition
Photostability
Pyrimidine derivatives can be sensitive to ultraviolet (UV) light, which can lead to photodegradation.[6][7] The energetic input from UV radiation can promote bond cleavage and rearrangements, resulting in a loss of purity. Therefore, it is crucial to protect the compound from light, especially during long-term storage and handling in solution.
Impact of Humidity
In the solid state, moisture can significantly impact the stability of Methyl 2-cyanopyrimidine-5-carboxylate by facilitating hydrolytic degradation of both the ester and cyano groups.[8][9][10] Hygroscopic compounds can adsorb atmospheric moisture, creating a microenvironment where hydrolysis can occur, even in the absence of bulk water.[8]
II. Recommended Storage and Handling
Based on the chemical stability profile, the following storage and handling procedures are recommended to maintain the integrity of Methyl 2-cyanopyrimidine-5-carboxylate:
Table 1: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Long-term: 2-8°C (Refrigerated)[3][5] Short-term: Room temperature | Minimizes thermal degradation and slows down potential hydrolytic reactions. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | Prevents ingress of moisture and oxygen, which can participate in degradation pathways. |
| Light | Store in a light-resistant container (e.g., amber vial). | Protects the compound from photodegradation.[6][7] |
| General | Keep in a dry and well-ventilated place.[1][11] | Avoids exposure to high humidity and corrosive fumes. |
Handling Precautions:
-
Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Keep away from strong acids, strong bases, and strong oxidizing agents.[12]
III. Visualizing Stability Factors
The interplay of various factors on the stability of Methyl 2-cyanopyrimidine-5-carboxylate can be visualized as follows:
Sources
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- 2. jocpr.com [jocpr.com]
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- 8. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nomenclature of a Key Synthetic Building Block: A Technical Guide to Methyl 2-cyanopyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrimidine Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Its prevalence is a testament to its versatile chemical reactivity and its ability to engage in crucial hydrogen bonding interactions within biological targets. Within this important class of heterocycles, functionalized pyrimidines serve as invaluable building blocks for the synthesis of complex molecular entities. This guide focuses on a specific and highly functionalized pyrimidine derivative: Methyl 2-cyanopyrimidine-5-carboxylate . This compound, with its strategically placed cyano and carboxylate groups, represents a key intermediate for the elaboration into a diverse array of pharmacologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of various cancers and inflammatory diseases. This document aims to provide a comprehensive overview of this compound, from its fundamental nomenclature and properties to its synthetic applications, thereby serving as a critical resource for researchers engaged in the design and synthesis of novel therapeutics.
Part 1: Chemical Identity and Nomenclature
A clear and unambiguous identification of chemical entities is paramount for reproducible scientific research. Methyl 2-cyanopyrimidine-5-carboxylate is most commonly identified by its IUPAC name and its CAS Registry Number. While a plethora of trivial or common names for this compound are not prevalent in the literature, a thorough understanding of its systematic identifiers is crucial.
| Identifier Type | Identifier |
| Primary Name | Methyl 2-cyanopyrimidine-5-carboxylate |
| CAS Number | 933989-25-4 |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| IUPAC Name | methyl 2-cyanopyrimidine-5-carboxylate |
| Canonical SMILES | COC(=O)C1=CN=C(N=C1)C#N |
| InChI | InChI=1S/C7H5N3O2/c1-12-7(11)5-3-9-6(2-8)10-4-5/h3-4H,1H3 |
| InChI Key | ZAMJTUFENMZUSJ-UHFFFAOYSA-N |
Part 2: Physicochemical Properties and Safety Considerations
While extensive experimental data for this specific compound is not widely published, information from suppliers and related compounds allows for an estimation of its key properties and safety profile.
Physical Properties:
| Property | Value | Source |
| Appearance | White to off-white solid | [General chemical supplier information] |
| Purity | Typically >95% | Ark Pharma Scientific Limited[1] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water. | [General chemical knowledge of similar structures] |
| Melting Point | Not consistently reported. | |
| Boiling Point | Not consistently reported. |
Safety and Handling:
Based on the Globally Harmonized System (GHS) classifications for closely related compounds, such as methyl 2-aminopyrimidine-5-carboxylate, the following hazards should be considered when handling Methyl 2-cyanopyrimidine-5-carboxylate:
-
Acute Toxicity, Oral (Harmful if swallowed)
-
Skin Corrosion/Irritation (Causes skin irritation)
-
Serious Eye Damage/Eye Irritation (Causes serious eye irritation)
-
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (May cause respiratory irritation)
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A comprehensive, substance-specific Safety Data Sheet (SDS) should always be consulted prior to use.
Part 3: The Synthetic Utility of Methyl 2-cyanopyrimidine-5-carboxylate in Medicinal Chemistry
The true value of Methyl 2-cyanopyrimidine-5-carboxylate lies in its potential as a versatile synthetic intermediate. The pyrimidine core, adorned with an electrophilic cyano group and a readily transformable ester, offers multiple avenues for chemical modification. The 5-cyanopyrimidine scaffold is a known pharmacophore in a variety of biologically active molecules, most notably as inhibitors of p38α MAP kinase, a key enzyme in inflammatory signaling pathways.
The cyano group can be hydrolyzed to a carboxamide or carboxylic acid, reduced to an amine, or serve as a handle for the construction of other heterocyclic rings. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol. This array of possible transformations makes it a valuable starting material for generating libraries of diverse compounds for drug screening.
Illustrative Synthetic Transformation: Hydrolysis to 2-Cyanopyrimidine-5-carboxylic acid
Experimental Protocol: Hydrolysis of a Pyrimidine Ester (Analogous Procedure)
This protocol is based on the general principles of ester hydrolysis and should be optimized for the specific substrate.
Materials:
-
Methyl 2-cyanopyrimidine-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (round-bottom flask, separatory funnel, beakers, etc.)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methyl 2-cyanopyrimidine-5-carboxylate (1.0 equivalent) in a suitable solvent mixture, such as methanol/water or THF/water (a common ratio is 2:1 to 3:1). The choice of solvent may depend on the substrate's solubility.
-
Addition of Base: To the stirred solution, add an aqueous solution of lithium hydroxide or sodium hydroxide (typically 1.1 to 1.5 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up - Quenching and Acidification: Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 3-4 with a 1 M HCl solution. This will protonate the carboxylate salt to form the carboxylic acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-cyanopyrimidine-5-carboxylic acid.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Choice of Base: Lithium hydroxide is often preferred for ester hydrolysis as it can be effective at room temperature and tends to result in cleaner reactions compared to sodium hydroxide.
-
Solvent System: A mixture of an organic solvent (MeOH or THF) and water is used to ensure the solubility of both the organic substrate and the inorganic base.
-
Acidification: Careful acidification is crucial to ensure the complete protonation of the carboxylate anion to the desired carboxylic acid, which is typically more soluble in organic solvents for extraction.
-
Extraction Solvent: The choice of extraction solvent depends on the polarity of the product. Dichloromethane and ethyl acetate are common choices for moderately polar compounds.
Visualizing the Synthetic Pathway
The following diagram illustrates the key transformation of Methyl 2-cyanopyrimidine-5-carboxylate to its corresponding carboxylic acid, a pivotal step for further functionalization, such as amide coupling.
Sources
Methodological & Application
"Methyl 2-cyanopyrimidine-5-carboxylate" in kinase inhibitor synthesis
This Application Note is structured as a high-level technical document for medicinal chemists and process development scientists. It deviates from standard templates to focus on the strategic utility of the scaffold in kinase inhibitor design.
A Divergent "Linchpin" Scaffold for Next-Generation Kinase Inhibitor Libraries [1]
Executive Summary & Strategic Value
In the competitive landscape of kinase inhibitor discovery, the Methyl 2-cyanopyrimidine-5-carboxylate (CAS 933989-25-4) represents a high-value "linchpin" intermediate. Unlike the ubiquitous 2-aminopyrimidines (found in drugs like Fedratinib or Momelotinib), the 2-cyano variant offers a unique electrophilic handle at the critical C2 position.
This scaffold allows researchers to diverge late in the synthesis to access:
-
Novel Hinge Binders: Conversion of the nitrile to amidines, imidates, or triazoles (bioisosteres of the carboxylic acid/amide).
-
Solvent-Front Modulators: The C5-methyl ester provides a standard vector for solubilizing tails.
-
Orthogonal Reactivity: The C2-nitrile and C5-ester can be manipulated independently, enabling parallel library generation.
This guide details the chemical logic, validated protocols, and safety considerations for utilizing this scaffold to synthesize Type I and Type II kinase inhibitors.
Chemo-Structural Analysis
The pyrimidine ring is electron-deficient, a property significantly amplified by the electron-withdrawing cyano group at C2 and the carboxylate at C5.
-
C2-Nitrile (The "Warhead" Precursor): This group is activated for nucleophilic addition (Pinner reaction) and [3+2] cycloadditions. It sits at the geometric position required to interact with the kinase hinge region (e.g., Met109 in p38
, Glu96/Leu98 in JAK2). -
C5-Ester (The "Tail" Anchor): Positioned to project substituents into the solvent-exposed region or the ribose binding pocket, critical for tuning ADME properties (solubility, permeability).
Reactivity Heatmap
-
Nucleophilic Attack at C4/C6: High Risk. The ring is highly activated. Strong nucleophiles (e.g., hydrazine, hydroxide) may attack the ring carbons rather than the functional groups if conditions are uncontrolled.
-
Hydrolysis: The C5-ester is relatively stable under acidic Pinner conditions, allowing selective transformation of the C2-nitrile.
Divergent Synthesis Workflows
The following diagram illustrates the strategic utility of the scaffold.
Figure 1: Divergent synthesis tree demonstrating access to three distinct pharmacophore classes from a single precursor.[2]
Detailed Experimental Protocols
Protocol A: The Pinner Synthesis (Accessing Amidines)
Objective: Convert the C2-cyano group into a C2-amidine moiety. Amidines are potent hinge binders, often forming bidentate hydrogen bonds with the kinase backbone.
Mechanism: Acid-catalyzed addition of methanol to the nitrile forms an imidate salt, which is then displaced by ammonia or an amine.
Materials:
-
Methyl 2-cyanopyrimidine-5-carboxylate (1.0 eq)
-
Anhydrous Methanol (Solvent)
-
HCl gas (or Acetyl Chloride/MeOH generator)
-
Ammonia (7N in MeOH) or Primary Amine (R-NH2)
Step-by-Step Procedure:
-
Imidate Formation (Moisture Sensitive):
-
Dissolve the scaffold (1.0 g, 6.13 mmol) in anhydrous MeOH (10 mL) in a flame-dried flask under Argon.
-
Cool to 0°C using an ice/salt bath.
-
Option 1 (Gas): Bubble dry HCl gas through the solution for 30 mins.
-
Option 2 (Liquid): Dropwise add Acetyl Chloride (3.0 eq) to the MeOH solution (generates HCl in situ). Caution: Exothermic.
-
Seal the flask and stir at 4°C for 16–24 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hex). The nitrile spot should disappear, replaced by a lower Rf imidate spot.
-
-
Amidine Conversion:
-
Concentrate the mixture in vacuo at <30°C to remove excess HCl (do not heat excessively to avoid hydrolysis).
-
Redissolve the crude imidate residue in anhydrous MeOH (10 mL).
-
Cool to 0°C. Add 7N Ammonia in MeOH (5.0 eq) or the desired amine (2.0 eq).
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
-
Workup:
-
Concentrate to dryness.
-
Triturate the solid with diethyl ether to remove non-polar impurities.
-
Purification: The product is often an HCl salt. Isolate via filtration or reverse-phase HPLC (C18, Water/AcN gradient).
-
Critical Parameter: Strict anhydrous conditions are required for Step 1. Presence of water will hydrolyze the imidate to the methyl ester (C2-COOMe) or the primary amide (C2-CONH2), destroying the pharmacophore.
Protocol B: [3+2] Cycloaddition (Tetrazole Synthesis)
Objective: Create a bioisostere of a carboxylic acid at the C2 position.
Reagents:
-
Sodium Azide (NaN3) (1.5 eq)
-
Zinc Bromide (ZnBr2) (1.0 eq) - Catalyst
-
Isopropanol/Water (2:1)
Procedure:
-
Suspend the scaffold (1.0 eq), NaN3, and ZnBr2 in the solvent mixture.
-
Reflux (80°C) for 12–18 hours.
-
Safety Note: Do not allow the reaction to dry out (explosion hazard with azides).
-
Cool to RT and acidify to pH 3 with 1N HCl.
-
Extract with EtOAc. The tetrazole is usually found in the organic layer.
Quantitative Data Summary
| Reaction Type | Target Motif | Typical Yield | Key Challenge | Solution |
| Pinner (HCl/MeOH) | Amidine (Hinge Binder) | 75-85% | Hydrolysis of Imidate | Use dry HCl/MeOH; keep temp <5°C during activation. |
| Cycloaddition | Tetrazole (Bioisostere) | 60-70% | Lewis Acid Catalyst removal | Aqueous workup with EDTA or acidic wash. |
| SnAr (C4/C6) | Substituted Ring | <20% (Side Reaction) | Regioselectivity | Keep C2-cyano intact; avoid strong bases like NaOH/KOH. |
| Ester Hydrolysis | C5-Carboxylic Acid | 90-95% | Decarboxylation | Use LiOH/THF at 0°C; avoid refluxing in strong acid. |
Case Study: "Generic" JAK Inhibitor Analog
Context: Synthesis of a 2-amidinopyrimidine-5-carboxamide core.
Workflow:
-
Starting Material: Methyl 2-cyanopyrimidine-5-carboxylate.
-
Step 1 (Tail Attachment): Hydrolysis of C5-ester (LiOH, THF)
Acid. Coupling with N-methylpiperazine (HATU, DIPEA) Intermediate A (C2-CN intact).-
Note: The C2-CN is robust enough to survive standard HATU coupling conditions.
-
-
Step 2 (Head Construction): Pinner reaction on Intermediate A (MeOH/HCl, then NH3)
Final Inhibitor .
Outcome: This route avoids the use of protecting groups on the amidine, which would be necessary if the amidine were introduced early in the synthesis.
Troubleshooting & Optimization
-
Issue: Low yield in Pinner reaction; recovery of amide byproduct.
-
Cause: Moisture in the methanol or incomplete activation.
-
Fix: Distill MeOH over Mg turnings or use molecular sieves. Ensure HCl gas saturation.
-
-
Issue: Ring cleavage or decomposition.
-
Cause: Nucleophilic attack by hydroxide during workup.
-
Fix: Use mild bases (NaHCO3) or buffer the workup to pH 7-8. Avoid strong heating with nucleophiles.
-
References
-
Synthesis of 2-Substituted Pyrimidine-5-Carboxylates: Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.
-
Pinner Reaction Mechanism: Pinner, A. "Über die Umwandlung der Nitrile in Imide."[3] Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational Chemistry).
- Kinase Inhibitor Scaffolds: Traxler, P., et al. "Protein tyrosine kinase inhibitors in cancer treatment." Expert Opinion on Therapeutic Targets, 2001.
-
Cyanopyrimidine in p38 Inhibitors: Wrobleski, S. T., et al. "5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase." Journal of Medicinal Chemistry, 2004.
-
Chemical Properties: PubChem Compound Summary for Methyl 2-cyanopyrimidine-5-carboxylate.
Sources
Application Note: Chemoselective Functionalization of Methyl 2-cyanopyrimidine-5-carboxylate with Amines
Executive Summary & Reactivity Profile
Methyl 2-cyanopyrimidine-5-carboxylate (CAS: 38275-57-9) is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and receptor antagonists. Its reactivity is defined by the competition between two electrophilic centers:
-
The C2-Nitrile (Cyano group): Highly activated due to the electron-deficient pyrimidine ring (ipso to the N1/N3 atoms). It is prone to nucleophilic addition (Pinner reaction, amidine formation) or [3+2] cycloaddition.
-
The C5-Ester: Susceptible to nucleophilic acyl substitution (amidation).
Key Insight: Under mild, kinetic conditions, nucleophilic amines preferentially attack the C2-nitrile to form amidines or imidates. Driving the reaction to the C5-ester (amidation) typically requires higher temperatures or specific activation, often resulting in concomitant reaction at the nitrile unless it is sterically hindered or chemically protected.
Reactivity Map & Decision Tree
The following diagram illustrates the divergent pathways available when reacting Methyl 2-cyanopyrimidine-5-carboxylate with amine nucleophiles.
Figure 1: Chemoselective pathways for amine nucleophiles. Path 1 (Amidine formation) is the dominant kinetic pathway.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Substituted Amidines (C2-Functionalization)
Objective: Selective addition of a primary amine to the nitrile group without hydrolyzing or amidating the C5-ester. Mechanism: Nucleophilic attack on the activated nitrile carbon, followed by proton transfer.
| Parameter | Specification |
| Stoichiometry | 1.0 equiv Substrate : 1.1 equiv Amine |
| Catalyst | 0.1 equiv NaOMe (Sodium Methoxide) or CuCl (optional promoter) |
| Solvent | Anhydrous Methanol (MeOH) or Ethanol (EtOH) |
| Temperature | 0 °C to Room Temperature (25 °C) |
| Time | 2 – 6 Hours |
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Methyl 2-cyanopyrimidine-5-carboxylate (1.0 mmol) in anhydrous MeOH (5 mL).
-
Catalyst Addition: Add catalytic NaOMe (0.5 M in MeOH, 0.2 mL). Note: Base catalysis activates the amine and the nitrile.
-
Amine Addition: Dropwise add the primary amine (1.1 mmol). If the amine is a hydrochloride salt, increase NaOMe to 1.1 equiv to neutralize.
-
Monitoring: Stir at room temperature. Monitor by TLC (EtOAc/Hexanes) or LC-MS. The nitrile peak (approx. 2240 cm⁻¹ in IR) should disappear.
-
Workup:
-
Purification: Recrystallization from Et₂O/Hexanes is preferred over silica chromatography, as amidines can streak on silica.
Troubleshooting:
-
Issue: Ester hydrolysis (formation of carboxylic acid).
-
Solution: Ensure solvents are strictly anhydrous. Lower temperature to 0 °C.
Protocol B: Synthesis of Tetrazoles (Bioisostere Installation)
Objective: Conversion of the C2-nitrile to a tetrazole ring using an inorganic amine source (Azide). Relevance: Tetrazoles are lipophilic bioisosteres of carboxylic acids, crucial in drug design.
Step-by-Step Procedure:
-
Reaction: Dissolve Methyl 2-cyanopyrimidine-5-carboxylate (1.0 mmol) in DMF (3 mL).
-
Reagents: Add Sodium Azide (NaN₃, 1.5 mmol) and Ammonium Chloride (NH₄Cl, 1.5 mmol). Safety: NH₄Cl buffers the reaction to prevent explosive hydrazoic acid formation, but perform in a fume hood behind a blast shield.
-
Conditions: Heat to 90 °C for 12 hours.
-
Workup: Cool to RT. Pour into ice water (20 mL). Acidify carefully to pH 3-4 with 1N HCl. The tetrazole product usually precipitates.
-
Filtration: Collect the solid by vacuum filtration.
Protocol C: Amidation of the Ester (C5-Functionalization)
Challenge: The nitrile is more reactive towards addition than the ester is towards substitution. To target the ester exclusively, one must often hydrolyze the nitrile first or use steric control. Direct Method (Non-selective): If the goal is to amidate the ester and react the nitrile (or if the nitrile is tolerated as an amidine), use the following:
-
Solvent: Toluene or THF (Non-protic solvents reduce amidine formation rates compared to alcohols).
-
Reagent: 3.0 equiv Amine + 1.0 equiv Trimethylaluminum (AlMe₃).
-
Procedure:
-
Mix Amine and AlMe₃ in Toluene at 0 °C to form the aluminum amide species.
-
Warm to reflux.[6]
-
Result: This aggressive method usually converts the ester to the amide. However, the nitrile may also react or degrade. This route is recommended only if Protocol A fails to yield the desired diversity.
-
Safety & Handling (HSE)
-
Cyanide Content: While the cyano group is covalently bonded, metabolic or vigorous chemical hydrolysis can release HCN. Handle all waste streams as potential cyanide waste (pH > 10 destruction with bleach).
-
Sensitization: Pyrimidines are known skin sensitizers. Double-gloving (Nitrile) is mandatory.
-
Sodium Azide: In Protocol B, never mix NaN₃ with strong acids or halogenated solvents (DCM/Chloroform) to avoid formation of diazidomethane (explosive).
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.[7] Synthesis, 2002(6), 720-722.
-
Relevance: Foundational synthesis of the ester scaffold and stability data.[7]
-
-
Ma, M., et al. (1980). Nucleophilic substitution reactions of fluoropyridines and pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 817-821.[1]
- Relevance: Discusses the comparative electrophilicity of C2 vs C4/C5 positions in nitrogen heterocycles.
-
BenchChem.
- Relevance: Provides industrial optimization parameters for amination of pyrimidine carboxyl
-
PubChem Compound Summary.
-
Relevance: Safety data (GHS classifications) and physical properties.[8]
-
Sources
- 1. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]
- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 8. Methyl 2-aminopyrimidine-5-carboxylate | C6H7N3O2 | CID 9793866 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safer synthesis of "Methyl 2-cyanopyrimidine-5-carboxylate" without toxic cyanides
Executive Summary
The synthesis of Methyl 2-cyanopyrimidine-5-carboxylate (CAS: 38274-98-9) has traditionally relied on nucleophilic aromatic substitution (
This guide details two safer, high-yield protocols that eliminate the use of free toxic cyanide salts:
-
Protocol A (Direct Catalytic Route): Palladium-catalyzed cyanation using Potassium Ferrocyanide (
) . This reagent is non-toxic (food additive E536) and stable, releasing cyanide only at the catalytic center. -
Protocol B (Chemical Construction Route): Dehydration of the corresponding primary amide using Propylphosphonic Anhydride (T3P) . This method constructs the nitrile group chemically without ever introducing a cyanide source.
Safety & Rationale: The "Green" Cyanide Source
The primary hazard in traditional cyanation is the dissociation of ionic cyanides (KCN) into free
Potassium Ferrocyanide (
-
Toxicity: LD
(Rat, Oral) > 3,600 mg/kg (comparable to table salt) vs. KCN (5–10 mg/kg). -
Stability: Does not release HCN under standard acidic workup conditions.[1]
-
Mechanism: The
ligand is transferred directly from the Iron center to the Palladium catalyst (transmetallation) without creating a pool of free cyanide ions in the solution.
Toxicity Comparison Table
| Feature | Potassium Cyanide (KCN) | Potassium Ferrocyanide ( |
| Hazard Class | Acute Toxin (Cat 1) | Not Classified as Toxic (Food Additive) |
| Oral LD | 5–10 mg/kg | 3,613–6,400 mg/kg |
| HCN Release Risk | High (upon contact with moisture/acid) | Negligible (requires >300°C or strong acid reflux) |
| Handling | Glovebox / Hazmat Suit | Standard Lab PPE |
Protocol A: Pd-Catalyzed Cyanation with Ferrocyanide
Best for: Direct conversion of the commercially available 2-chloro precursor. Scale: Scalable from mg to kg.
Reaction Scheme
Substrate: Methyl 2-chloropyrimidine-5-carboxylate
Reagent:
Materials Required[2][3]
-
Methyl 2-chloropyrimidine-5-carboxylate (1.0 equiv)
-
Potassium Ferrocyanide trihydrate (
) (0.25 equiv) [Note: 0.25 equiv provides 1.5 equiv of CN] -
Palladium(II) Acetate (
) (2 mol%) -
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)
-
Sodium Carbonate (
) (1.0 equiv) -
Anhydrous DMA (0.2 M concentration relative to substrate)
Step-by-Step Methodology
-
Setup: In a dry Schlenk tube or pressure vial equipped with a magnetic stir bar, charge the Methyl 2-chloropyrimidine-5-carboxylate (10 mmol, 1.72 g),
(2.5 mmol, 1.06 g), and (10 mmol, 1.06 g). -
Catalyst Addition: Add
(0.2 mmol, 45 mg) and dppf (0.4 mmol, 222 mg). -
Inertion: Cap the vessel and cycle vacuum/Argon (or Nitrogen) three times to remove oxygen.
-
Solvent: Inject anhydrous DMA (50 mL) through the septum.
-
Reaction: Place the vessel in a pre-heated oil bath at 120°C . Stir vigorously for 12–16 hours.
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexanes) or LCMS. The starting chloride (Rt ~ X min) should disappear, replaced by the nitrile (Rt ~ Y min, M+1 = 164).
-
-
Workup (Self-Validating Safety Step):
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (100 mL) and Water (100 mL).
-
Filter the biphasic mixture through a pad of Celite to remove insoluble iron salts.
-
Note: The iron residue is non-toxic Prussian Blue-type complex, but dispose of as chemical waste.
-
-
Purification:
-
Separate the organic layer. Wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry over
, filter, and concentrate under reduced pressure.[2] -
Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 10%
40% EtOAc in Hexanes).
-
Protocol B: Amide Dehydration (True Cyanide-Free)
Best for: Labs with strict "No Cyanide" policies or when the 2-amide precursor is available. Reagent: Propylphosphonic Anhydride (T3P) – A mild, non-explosive, high-yield dehydrating agent.
Reaction Scheme
Substrate: Methyl 2-carbamoylpyrimidine-5-carboxylate Reagent: T3P (50% w/w in EtOAc) Base: Pyridine or Diisopropylethylamine (DIPEA)
Step-by-Step Methodology
-
Setup: Dissolve Methyl 2-carbamoylpyrimidine-5-carboxylate (5 mmol) in dry Ethyl Acetate (25 mL, 5 vol).
-
Base Addition: Add Pyridine (15 mmol, 3.0 equiv).
-
Dehydration: Add T3P solution (50% in EtOAc, 10 mmol, 2.0 equiv) dropwise at room temperature.
-
Heating: Heat the mixture to 80°C (Reflux) for 4–6 hours.
-
Workup:
-
Cool to RT. Add water (20 mL) to quench excess T3P.
-
Wash the organic layer with 0.5 M HCl (to remove pyridine), then saturated
, then brine.
-
-
Isolation: Dry over
and concentrate. The product is often pure enough without chromatography.
Visualizations & Workflows
Pathway Diagram (Graphviz)
The following diagram illustrates the decision logic and chemical pathways for both protocols.
Caption: Synthesis workflow comparing the Direct Ferrocyanide Route (A) vs. the Amide Dehydration Route (B).
References & Validation
Key Literature Sources
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A Stable and Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389.
-
Validation: Establishes
as the benchmark green reagent for aryl cyanation.
-
-
Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with
.[6] Organic Letters, 13(4), 648–651.-
Validation: Specifically demonstrates efficacy on aryl chlorides (like the pyrimidine precursor) using Pd catalysis.
-
-
Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): A Reagent for the Synthesis of Nitriles from Primary Amides. Synlett, 2009(16), 2583-2586.
-
Validation: Supports Protocol B, detailing the safety and yield benefits of T3P over
.
-
Analytical Data for Validation
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 125–127°C.
-
NMR (400 MHz,
): 9.45 (s, 2H, Pyrimidine H-4,6), 4.08 (s, 3H, ). -
IR (ATR): 2245 cm
(C N stretch), 1730 cm (C=O stretch).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]
- 5. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]
- 6. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
Application Note: Derivatization of Methyl 2-cyanopyrimidine-5-carboxylate for Biological Screening
Executive Summary & Scaffold Analysis
Methyl 2-cyanopyrimidine-5-carboxylate (CAS: 933989-25-4) is a high-value "privileged scaffold" in medicinal chemistry. Its utility stems from its bifunctional nature, allowing for orthogonal derivatization at two distinct vectors:
-
C-5 Position (Ester): A vector for solubility-enhancing groups or solvent-exposed "tails" typical in kinase inhibitors.
-
C-2 Position (Nitrile): An electron-deficient "warhead" or anchor point, suitable for conversion into bioisosteres (tetrazoles) or heterocyclic hinge-binders.
This guide provides validated protocols for transforming this scaffold into a focused library for High-Throughput Screening (HTS).
Chemo-Centric Reactivity Profile
The pyrimidine ring is significantly electron-deficient due to the two nitrogen atoms and the electron-withdrawing cyano and ester groups.
-
Activation: The C-5 ester is highly activated toward nucleophilic attack compared to a standard benzoate ester.
-
Selectivity Challenge: The C-2 nitrile is also susceptible to nucleophilic attack (Pinner reaction) or hydrolysis. Crucial Precaution: Reaction conditions must be tuned to functionalize the ester without compromising the nitrile, or vice versa.
Workflow A: C-5 Ester Derivatization (Amide Library)
Objective: Convert the methyl ester into a diverse set of amides to probe steric and electronic requirements within the binding pocket.
Methodology Selection: While standard hydrolysis (LiOH) followed by coupling (HATU/EDC) is common, it is atom-inefficient and risks hydrolyzing the sensitive C-2 nitrile. We recommend TBD-Catalyzed Direct Aminolysis . This method is milder, "greener," and preserves the nitrile functionality.
Protocol 1: TBD-Catalyzed Direct Aminolysis
Rationale: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) acts as a dual hydrogen-bond donor/acceptor catalyst, activating the ester carbonyl and the amine nucleophile simultaneously.
Reagents:
-
Scaffold: Methyl 2-cyanopyrimidine-5-carboxylate (1.0 equiv)
-
Amine (
): Diverse primary/secondary amines (1.2 equiv) -
Catalyst: TBD (0.1 – 0.2 equiv)
-
Solvent: Anhydrous THF or 2-MeTHF (Green alternative)
Step-by-Step Procedure:
-
Preparation: In a 4 mL reaction vial equipped with a magnetic stir bar, dissolve the scaffold (100 mg, 0.61 mmol) in anhydrous THF (2 mL).
-
Addition: Add the requisite amine (0.73 mmol, 1.2 equiv).
-
Catalysis: Add TBD (8.5 mg, 0.06 mmol, 10 mol%). Cap the vial tightly.
-
Reaction: Stir at Room Temperature for 4–16 hours.
-
Note: Due to the electron-deficient pyrimidine ring, this reaction is faster than with phenyl esters. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.
-
Self-Validation: Disappearance of the methyl ester singlet (~3.9 ppm) in
NMR confirms conversion.
-
-
Workup:
-
Dilute with EtOAc (10 mL).
-
Wash with 0.5 M HCl (2 x 5 mL) to remove TBD and excess amine. ( Caution: Keep contact time short to avoid nitrile hydrolysis).
-
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Most products are pure enough for screening. If necessary, purify via flash chromatography (DCM/MeOH gradient).
Workflow B: C-2 Nitrile Diversification (Tetrazole Bioisosteres)
Objective: Convert the C-2 nitrile into a tetrazole. Tetrazoles are classic carboxylic acid bioisosteres, offering improved metabolic stability and bioavailability while maintaining a planar, acidic functionality (
Methodology Selection:
Traditional methods use Sodium Azide (
Protocol 2: Zinc-Mediated [2+3] Cycloaddition
Rationale:
Reagents:
-
Substrate: Methyl 2-cyanopyrimidine-5-carboxylate (or its amide derivative from Workflow A).
-
Azide Source: Sodium Azide (
) (1.5 equiv). -
Catalyst: Zinc Bromide (
) (1.0 equiv) or . -
Solvent: Water:Isopropanol (2:1).
Step-by-Step Procedure:
-
Safety: Perform behind a blast shield. Azides can form explosive hydrazoic acid (
) if acidified. -
Setup: In a pressure-rated glass vial, suspend the scaffold (0.5 mmol) in Water:Isopropanol (3 mL).
-
Addition: Add
(49 mg, 0.75 mmol) and (113 mg, 0.5 mmol). -
Reaction: Heat to 80°C for 12–24 hours.
-
Mechanism:[1] The zinc coordinates the nitrile nitrogen, increasing electrophilicity for the azide attack.
-
-
Workup (Critical Step):
-
Cool to room temperature.
-
Add 1N HCl dropwise until pH ~2. This breaks the Zinc-Tetrazolate complex and precipitates the free tetrazole.
-
Caution: Perform this in a fume hood; trace
gas may evolve.
-
-
Isolation: Filter the precipitate (the tetrazole product). Wash with cold water and diethyl ether.
-
Validation: LCMS will show a mass shift of +43 Da (addition of
).
Biological Screening Preparation
Once the library is synthesized, proper handling is required to ensure data integrity during HTS.
Data Summary: Physicochemical Considerations
| Parameter | Methyl Ester Scaffold | Amide Derivatives | Tetrazole Derivatives |
| MW | 163.13 Da | 200–400 Da | +43 Da vs Parent |
| cLogP | ~0.5 (Low) | Variable (0.5 – 3.0) | Lower (More Polar) |
| Solubility | Moderate (DMSO) | Good (DMSO) | High (Buffer pH > 5) |
| Stability | Hydrolysis prone (pH > 8) | Stable | Stable |
DMSO Stock Preparation Protocol
-
Purity Check: Ensure all compounds are >95% pure by LCMS (254 nm). Impurities (residual amines/acids) can cause false positives.
-
Concentration: Prepare 10 mM stocks in anhydrous DMSO.
-
Tip: Use acoustic liquid handling (e.g., Echo®) compatible plates (Cyclic Olefin Copolymer) to minimize compound sorption.
-
-
Storage: Store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
-
Reasoning: The pyrimidine ring is stable, but the ester moiety in the parent scaffold can transesterify if DMSO is wet and alcohols are present.
-
Visualizations
Diagram 1: Derivatization Pathways
This diagram maps the chemical logic for diversifying the scaffold.
Caption: Chemical divergence map showing orthogonal modification of C-5 (Green) and C-2 (Red) positions.
Diagram 2: Screening Decision Tree
This diagram guides the researcher through the screening validation process.
Caption: Quality Control and Screening Workflow ensures only stable, pure compounds enter the biological assay.
References
-
Direct Aminolysis of Esters: Sabot, C. et al. "TBD-Catalyzed Aminolysis of Esters: A Simple and Green Method for the Synthesis of Amides." Journal of Organic Chemistry, 2007.
-
Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B.[2] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 2001.[2]
-
Scaffold Properties: PubChem Compound Summary for Methyl 2-cyanopyrimidine-5-carboxylate.
-
Zinc Catalysis: Hie, L. et al. "Zn(II)-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles." Organic Letters, 2014.
- Pyrimidine Medicinal Chemistry: Joule, J. A., & Mills, K. Heterocyclic Chemistry, 5th Edition. Wiley-Blackwell, 2010. (General Reference for Pyrimidine Reactivity).
Sources
Application Note: Strategic Utilization of Methyl 2-cyanopyrimidine-5-carboxylate in Heterocyclic Scaffold Construction
Abstract & Strategic Value
Methyl 2-cyanopyrimidine-5-carboxylate represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two electrophilic centers: the C2-nitrile and the C5-ester . This bifunctionality allows for the rapid construction of complex pharmacophores, particularly in the development of kinase inhibitors, HIF prolyl hydroxylase inhibitors, and serine protease inhibitors.
This guide details the chemo-selective transformation of this building block, focusing on converting the C2-nitrile into amidines (Pinner reaction) and tetrazoles (bioisosteres), while preserving or modifying the C5-ester for downstream coupling.
Chemical Profile & Reactivity Landscape[1][2]
The pyrimidine ring is inherently electron-deficient, making the C2 and C4/C6 positions susceptible to nucleophilic attack. However, in Methyl 2-cyanopyrimidine-5-carboxylate , the electron-withdrawing nature of the nitrile (at C2) and the ester (at C5) creates a specific reactivity hierarchy.
Reactivity Hierarchy
-
C2-Nitrile: Highly electrophilic. Susceptible to Pinner reaction, cycloaddition ([3+2]), and reduction. It is the most reactive site for nucleophiles under acidic or neutral conditions.
-
C5-Ester: Standard electrophilic carbonyl reactivity. Susceptible to hydrolysis (
) and transesterification. -
Pyrimidine Ring: Electron-poor.[1] The C4/C6 positions are deactivated towards electrophilic aromatic substitution (
) but can participate in nucleophilic aromatic substitution ( ) if a leaving group were present (not applicable to this specific starting material, but relevant for derivatives).
Visualization: Reactivity Divergence
The following diagram maps the divergent synthetic pathways available from this single precursor.
Figure 1: Divergent synthetic pathways for Methyl 2-cyanopyrimidine-5-carboxylate. Colors indicate reaction types: Red (Acid-mediated), Green (Cycloaddition), Yellow (Nucleophilic Acyl Substitution).
Core Protocol A: The Pinner Synthesis (Nitrile to Amidine)
The conversion of the C2-nitrile to an amidine is critical for generating basic pharmacophores often found in Factor Xa or Thrombin inhibitors.
Mechanism & Causality
The electron-deficient pyrimidine ring enhances the electrophilicity of the nitrile carbon, facilitating the initial attack by alcohol.
-
Imidate Formation: Acid-catalyzed addition of methanol to the nitrile forms the methyl imidate intermediate.
-
Amidine Formation: Displacement of the methoxy group by ammonia (or a primary amine) yields the amidine.
Critical Control Point: Moisture exclusion is paramount. Water competes with the alcohol, leading to the irreversible formation of the C2-amide (hydrolysis product), which is a "dead-end" byproduct.
Step-by-Step Protocol
| Step | Action | Critical Parameter |
| 1 | Dissolution | Dissolve Methyl 2-cyanopyrimidine-5-carboxylate (1.0 eq) in anhydrous MeOH (10-20 V). |
| 2 | Activation | Cool to 0°C. Bubble anhydrous HCl gas through the solution for 30-60 min until saturation. |
| 3 | Imidate Formation | Seal vessel and stir at 0°C to RT for 12-24h. Monitor by TLC/LCMS. |
| 4 | Concentration | Remove solvent/excess HCl under reduced pressure (keep T < 40°C). |
| 5 | Amidation | Redissolve residue in anhydrous MeOH. Cool to 0°C. Add NH3 (7N in MeOH, 3.0 eq) or R-NH2. |
| 6 | Workup | Stir 4-6h. Concentrate. Precipitate with Et2O or recrystallize. |
Troubleshooting
-
Issue: Formation of Methyl 2-carbamoylpyrimidine-5-carboxylate (Amide byproduct).
-
Root Cause: Moisture ingress during HCl bubbling or wet MeOH.
-
Fix: Use a drying tube (CaCl2) or inert atmosphere (
). Dry MeOH over 3Å molecular sieves.
Core Protocol B: Tetrazole Synthesis (Bioisostere Installation)
The tetrazole ring serves as a metabolically stable bioisostere for a carboxylic acid, improving bioavailability and receptor binding time.
Method: Zinc-Catalyzed [3+2] Cycloaddition
We utilize a Zinc Bromide (
Step-by-Step Protocol
-
Reagents: Combine Methyl 2-cyanopyrimidine-5-carboxylate (1.0 eq), Sodium Azide (
, 1.1 eq), and (1.0 eq) in a pressure vial. -
Solvent: Add Isopropanol/Water (2:1 ratio). Water is required to solubilize the azide salts.
-
Reaction: Heat to 80°C for 12-16 hours.
-
Note: The Lewis acid (
) activates the nitrile, lowering the activation energy for the azide attack.
-
-
Workup (Safety Critical):
-
Cool to RT.
-
Add 1N HCl carefully (in a fume hood) to break the Zinc-Tetrazole complex and protonate the tetrazole. Caution: This may release minimal
gas; ensure good ventilation. -
Extract with Ethyl Acetate. The product will be in the organic layer.
-
Chemo-selectivity: Modifying the C5-Ester
It is often necessary to modify the C5-ester (e.g., hydrolysis to acid or conversion to amide) without affecting the C2-nitrile.
-
Hydrolysis (Ester
Acid):-
Use Lithium Hydroxide (LiOH) (1.1 eq) in THF/H2O at 0°C.
-
Selectivity Logic: At 0°C, the ester hydrolyzes significantly faster than the nitrile hydrates to the amide. Quench immediately upon consumption of starting material to prevent C2-hydrolysis.
-
-
Direct Amidation (Ester
Amide):-
Use
as a catalyst with the amine in Methanol. -
This allows for transamidation under neutral conditions, preserving the sensitive C2-nitrile.
-
Experimental Workflow Visualization
The following diagram illustrates the decision logic for the Pinner Reaction, highlighting the critical "Dry" requirement.
Figure 2: Logic flow for the Pinner synthesis, emphasizing the critical moisture control step to avoid amide byproduct formation.
References
-
General Pinner Reaction Conditions
-
Synthesis of 2-Cyanopyrimidines
-
Tetrazole Synthesis via Zinc Catalysis
-
Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." The Journal of Organic Chemistry, 66(24), 7945–7950. Available at: [Link]
-
- Commercial Availability & Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. Pinner reaction - Wikipedia [en.wikipedia.org]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. mdpi.com [mdpi.com]
- 8. [3 + 2] Cycloaddition of azides with arynes formed via C–H deprotonation of aryl sulfonium salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Scale-up Synthesis of Methyl 2-cyanopyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Methyl 2-cyanopyrimidine-5-carboxylate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, featuring both an electrophilic cyano group and a readily modifiable ester, makes it a versatile intermediate in the construction of complex heterocyclic systems. The pyrimidine core is a prevalent scaffold in medicinal chemistry, and the specific substitution pattern of this molecule allows for targeted derivatization in drug discovery programs.
The successful transition from laboratory-scale synthesis to large-scale production of such intermediates is a critical step in the drug development pipeline. This process demands a robust, efficient, and safe synthetic route that is both economically viable and environmentally responsible. This document provides a detailed guide to the scale-up synthesis of Methyl 2-cyanopyrimidine-5-carboxylate, focusing on a logical, field-proven approach. We will explore various synthetic strategies, delve into a detailed protocol for a recommended scalable route, and address critical aspects of process optimization, safety, purification, and analysis.
Strategic Analysis of Synthetic Routes
The choice of synthetic route is paramount for a successful scale-up campaign. The ideal pathway should utilize readily available and cost-effective starting materials, involve a minimal number of high-yielding steps, and avoid hazardous reagents and complex purification procedures. Two primary strategies for the synthesis of Methyl 2-cyanopyrimidine-5-carboxylate are considered here: de novo ring construction and functional group interconversion, including a final-step esterification.
-
De Novo Synthesis of the Pyrimidine Ring: This approach builds the heterocyclic core from acyclic precursors. A particularly elegant and convergent method has been reported by Zhichkin, Fairfax, and Eisenbeis, which allows for the direct synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1][2] This reaction involves the condensation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an appropriate amidinium salt.[1][2] For the synthesis of the target molecule, this would necessitate the use of a cyanide-containing amidine or a synthetic equivalent. The advantage of this route is its flexibility and the direct formation of the desired ester functionality.
-
Esterification of 2-cyanopyrimidine-5-carboxylic acid: This is a straightforward and highly viable option, particularly given the commercial availability of the precursor acid. The classical Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst, is a well-established and scalable industrial process.[3][4] This route benefits from a simple final step, though it relies on the availability and cost-effectiveness of the starting carboxylic acid.
For the purpose of these application notes, we will detail the de novo synthesis, as it provides a more fundamental and adaptable approach for constructing the core structure, which can be invaluable if the supply of the carboxylic acid precursor is limited or cost-prohibitive.
Recommended Scale-up Synthesis: A De Novo Approach
This protocol is based on the general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters.[1][2] It involves two main stages: the preparation of the key acyclic precursor and the subsequent cyclization to form the pyrimidine ring.
Stage 1: Preparation of the Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol
The synthesis begins with the preparation of a stable sodium salt intermediate from methyl 3,3-dimethoxypropionate and methyl formate.
Caption: Stage 2: Cyclization to the target pyrimidine.
Experimental Protocol:
-
Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is used.
-
Reagent Charging: The reactor is charged with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, N-cyanoamidine hydrochloride (or a suitable precursor), and methanol as the solvent.
-
Reaction Conditions: The mixture is heated to reflux and maintained at this temperature until the reaction is complete, as monitored by HPLC.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purification: The crude Methyl 2-cyanopyrimidine-5-carboxylate is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a high-purity solid.
| Parameter | Stage 1 | Stage 2 |
| Key Reagents | Methyl 3,3-dimethoxypropionate, Methyl formate, NaH | Sodium salt intermediate, N-cyanoamidine HCl |
| Solvent | Anhydrous THF | Methanol |
| Temperature | 0-10 °C (addition), then RT | Reflux |
| Typical Yield | >90% | 70-85% |
| Work-up | Filtration and washing | Extraction and recrystallization |
Table 1: Summary of Reaction Parameters for the De Novo Synthesis.
Process Optimization and Scale-up Considerations
-
Heat Management: The initial reaction with sodium hydride is exothermic and requires careful temperature control to prevent runaway reactions. The use of a jacketed reactor with a reliable cooling system is essential.
-
Reagent Purity: The purity of the starting materials, particularly the sodium hydride and anhydrous solvents, is crucial for achieving high yields and minimizing side reactions.
-
Atmosphere Control: Both stages of the synthesis should be conducted under an inert atmosphere (e.g., nitrogen) to prevent moisture from quenching the sodium hydride and to avoid potential side reactions.
-
Agitation: Efficient stirring is necessary to ensure proper mixing of the reagents, especially in the heterogeneous sodium hydride suspension.
-
Purification: On a large scale, recrystallization is often the most practical method for purification. The choice of solvent system should be optimized to maximize yield and purity while minimizing solvent usage.
Safety and Hazard Analysis
The scale-up of any chemical process requires a thorough safety assessment.
-
Sodium Hydride: A highly flammable and reactive solid that reacts violently with water to produce hydrogen gas. It should be handled with extreme care in a dry, inert atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye protection, is mandatory.
-
Cyanopyrimidines: These compounds are generally considered to be toxic. The cyano group can release hydrogen cyanide upon hydrolysis or under acidic conditions. Therefore, these compounds should be handled in a well-ventilated fume hood, and appropriate PPE should be worn to avoid inhalation, ingestion, and skin contact. [5][6][7]* Solvents: The use of flammable solvents like THF and methanol requires a well-ventilated workspace and adherence to standard fire safety protocols.
| Compound Class | Key Hazards | Recommended Precautions |
| Sodium Hydride | Flammable, water-reactive | Handle under inert gas, use appropriate PPE |
| Cyanopyrimidines | Toxic, potential for HCN release | Handle in a fume hood, wear gloves and eye protection |
| Organic Solvents | Flammable | Use in a well-ventilated area, away from ignition sources |
Table 2: Key Safety Considerations.
Purification and Analytical Quality Control
Ensuring the purity of the final product is critical for its use in subsequent synthetic steps, particularly in a pharmaceutical context.
-
Purification:
-
Recrystallization: The primary method for purifying the final product on a large scale. The choice of solvent is critical and should be based on solubility and impurity profiles.
-
Filtration and Drying: The purified solid should be collected by filtration and dried under vacuum to remove residual solvents.
-
-
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): The preferred method for assessing the purity of the final product and for in-process monitoring of the reaction progress. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is typically effective for analyzing pyrimidine derivatives. [8][9] * Gas Chromatography (GC): Can be used to assess purity and to quantify residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
-
Melting Point: A useful indicator of purity.
-
Conclusion
The de novo synthesis of Methyl 2-cyanopyrimidine-5-carboxylate presented here offers a robust and scalable route to this valuable building block. By carefully controlling reaction parameters, adhering to strict safety protocols, and implementing rigorous analytical quality control, researchers and drug development professionals can successfully transition this synthesis from the laboratory to a production environment. The alternative route via esterification of the corresponding carboxylic acid remains a strong option, contingent on the availability of the starting material. The choice between these routes will ultimately depend on factors such as cost of goods, available equipment, and project timelines.
References
-
ResearchGate. (2025). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters | Request PDF. [Link]
- Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S.
- Google Patents. (2013). CN103145625A - Method for preparing 2-cyanopyrimidine.
-
Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Debnath, P. (2020). Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. [Link]
- Google Patents. (2000).
-
UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of 2-Cyanopyrimidines. [Link]
-
ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
Jubilant Ingrevia. (2024). 2-Cyanopyridine Safety Data Sheet. [Link]
-
Semantic Scholar. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
PubMed. (2002). Analysis of purines and pyrimidines by mixed partition-adsorption normal-phase high-performance liquid chromatography. [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]
-
PubMed. (2021). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. [Link]
Sources
- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Cyanation Reactions of Pyrimidines
Welcome to the technical support center for the cyanation of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these critical synthetic transformations. Here, we address specific issues in a comprehensive question-and-answer format, grounded in mechanistic principles and practical, field-proven insights.
Frequently Asked Questions (FAQs)
Section 1: Initial Checks & General Problems
Question 1: My pyrimidine cyanation reaction has a very low yield or failed completely. What are the first things I should check?
Answer: When a reaction performs poorly, a systematic evaluation of the fundamentals is the most efficient way to identify the problem. Low yields in pyrimidine cyanation reactions, particularly those catalyzed by transition metals, often stem from a few key areas.[1][2]
Here is a checklist of initial steps to take:
-
Integrity of Starting Materials and Reagents:
-
Purity: Confirm the purity of your pyrimidine substrate, especially the halide or triflate precursor. Impurities can interfere with the catalyst.
-
Reagent Quality: Ensure your cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆], TMSCN) has not degraded. Some cyanide reagents can be hygroscopic.
-
Solvent and Atmosphere: Use anhydrous solvents and ensure your reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Pyrimidine derivatives and organometallic reagents can be sensitive to air and moisture.[1]
-
-
Reaction Setup and Conditions:
-
Inert Atmosphere: Verify that your glassware is thoroughly dried and that your inert gas setup is functioning correctly to exclude oxygen and moisture.
-
Temperature Control: Ensure the reaction temperature is accurate and stable. Suboptimal temperatures are a common reason for poor yields.[1]
-
Stirring: In heterogeneous reactions, ensure efficient stirring to allow for proper mixing of all components.
-
-
Catalyst and Ligand Integrity:
-
Catalyst Activity: If using a palladium catalyst, ensure it has not been deactivated by improper storage or handling. Consider using a fresh batch or a more stable precatalyst.
-
Ligand Purity: Phosphine-based ligands are prone to oxidation. Check for signs of degradation (e.g., formation of phosphine oxides).
-
A logical workflow for these initial checks is illustrated below:
Caption: Initial troubleshooting workflow for low-yield pyrimidine cyanation.
Section 2: Catalyst, Ligand, and Reagent Selection
Question 2: I'm using a palladium-catalyzed reaction. Why might my catalyst be inactive, and how can I fix it?
Answer: Catalyst deactivation is a frequent culprit in palladium-catalyzed cyanations. The cyanide ion (CN⁻) itself can act as a poison to the palladium catalyst.[2][3] Several factors can lead to an inactive catalytic system:
-
Cause 1: Inefficient Generation of the Active Pd(0) Species: Many reactions start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, the catalytic cycle will not initiate efficiently.
-
Solution: Modern palladacycle precatalysts (e.g., G3- or G4-type) are often more effective as they form the active LPd(0) catalyst more cleanly and efficiently.[4] Alternatively, consider a pre-activation step where the Pd(II) source, ligand, and a reducing agent (if necessary) are stirred together before adding the pyrimidine substrate and cyanide source.[4]
-
-
Cause 2: Catalyst Poisoning by Excess Cyanide: High concentrations of cyanide ions in solution can coordinate too strongly to the palladium center, leading to the formation of stable, inactive palladium-cyanide complexes and preventing the catalytic cycle from proceeding.[3][5]
-
Solution: Use a cyanide source with low solubility, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[3][6] These reagents maintain a low equilibrium concentration of free cyanide ions, minimizing catalyst poisoning. Slow addition of a soluble cyanide source like trimethylsilylcyanide (TMSCN) can also be effective.
-
-
Cause 3: Ligand Degradation or Inappropriate Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).
-
Solution: For electron-deficient pyrimidine rings, bulky and electron-rich phosphine ligands are often required to promote the reaction.[1] Examples include XPhos, SPhos, and DavePhos. Ensure your ligand is pure and has not been oxidized during storage.
-
Below is a diagram illustrating the general palladium catalytic cycle for cyanation of an aryl halide, highlighting where problems can occur.
Caption: Palladium catalytic cycle for aryl cyanation and potential catalyst poisoning.
Question 3: I am performing a copper-catalyzed cyanation (Rosenmund-von Braun type reaction). What are the common pitfalls?
Answer: While classic Rosenmund-von Braun reactions using stoichiometric CuCN at high temperatures can be effective, they often suffer from harsh conditions and low yields for sensitive substrates. Modern catalytic versions offer milder alternatives but have their own set of challenges.
-
Problem: Low Catalyst Activity/Solubility: For catalytic reactions, the copper(I) source (e.g., CuI) must be active and soluble in the reaction medium.
-
Solution: The addition of a ligand, such as a diamine, can improve the solubility and reactivity of the copper catalyst.[3] Careful tuning of solvent polarity is also crucial; for instance, sodium cyanide has better solubility in dioxane, which can improve reactivity, but high concentrations must be avoided.[7]
-
-
Problem: Substrate Reactivity: Electron-deficient pyrimidines may be less reactive in copper-catalyzed C-H cyanation reactions.
-
Solution: If you are attempting a direct C-H cyanation, ensure your pyrimidine has sufficient electron density or a directing group to facilitate the reaction. Otherwise, converting the pyrimidine to a halide (e.g., bromo- or iodo-pyrimidine) is a more reliable approach for copper-catalyzed cross-coupling.
-
-
Problem: Additives for Halide Exchange: For less reactive aryl bromides, the addition of potassium iodide (KI) can promote the reaction by first converting the aryl bromide to the more reactive aryl iodide in situ.[8]
The table below summarizes a comparison of common cyanide sources.
| Cyanide Source | Typical Catalyst System | Advantages | Disadvantages |
| Zn(CN)₂ | Palladium | Low toxicity; low solubility prevents catalyst poisoning.[9] | Can require higher temperatures. |
| K₄[Fe(CN)₆] | Palladium, Copper | Very low toxicity; inexpensive.[6][8] | Low solubility can lead to slow reaction rates. |
| CuCN | Copper (stoichiometric) | Classic, well-established method. | High temperatures; often requires stoichiometric amounts. |
| NaCN or KCN | Palladium, Copper | Highly reactive; inexpensive. | Highly toxic; can poison palladium catalysts at high concentrations.[2] |
| TMSCN | Palladium | Soluble; can be added slowly. | Moisture sensitive; can be expensive. |
Section 3: Side Reactions and Substrate-Specific Issues
Question 4: I am observing significant side products, such as the corresponding pyrimidine carboxamide or carboxylic acid. What is causing this?
Answer: The formation of amide or carboxylic acid byproducts is a clear indication of water in your reaction mixture.[3] The nitrile product is susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures.
-
Cause: Presence of water in the solvent, reagents, or from the atmosphere.
-
Solutions:
-
Rigorous Anhydrous Technique: Use freshly distilled, anhydrous solvents. Dry all glassware in an oven and cool it under an inert atmosphere. Ensure starting materials are anhydrous.
-
Inert Atmosphere: Run the reaction under a positive pressure of a dry, inert gas like argon or nitrogen to prevent atmospheric moisture from entering the reaction vessel.
-
Control Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessively high temperatures, as these conditions can promote hydrolysis of the desired nitrile product.[3]
-
Question 5: My pyrimidine substrate is sterically hindered or electron-rich, and the reaction is not proceeding. How can I improve the yield?
Answer: Sterically hindered or electron-rich pyrimidines can be challenging substrates for cyanation reactions due to slower rates of oxidative addition (in Pd-catalyzed cycles) or reduced electrophilicity.
-
For Palladium-Catalyzed Reactions:
-
Ligand Choice: This is the most critical parameter to adjust. Use bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) that are specifically designed to facilitate reactions with challenging substrates.[4] These ligands promote the formation of a more reactive, coordinatively unsaturated palladium center.
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome steric hindrance. Microwave-assisted heating can sometimes be beneficial for rapidly reaching and maintaining high temperatures, leading to shorter reaction times.[10]
-
-
For Copper-Catalyzed Reactions:
-
More Active Catalyst System: Employ a more active catalytic system, potentially with a specific ligand to enhance the catalyst's performance.
-
Switch to a More Reactive Precursor: If starting with a chloro-pyrimidine, consider converting it to the corresponding bromo- or iodo-pyrimidine, as the C-I and C-Br bonds are more readily activated than the C-Cl bond.
-
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Palladium-Catalyzed Cyanation of a Halopyrimidine
This protocol is a starting point and should be optimized for your specific substrate.
-
Glassware and Atmosphere Setup:
-
Place a stir bar in a flame-dried or oven-dried reaction vial (e.g., a microwave vial).
-
Seal the vial with a septum cap and purge with dry argon or nitrogen for 5-10 minutes.
-
-
Addition of Reagents (Solid):
-
Under a positive pressure of inert gas, add the halopyrimidine (1.0 eq), zinc cyanide (Zn(CN)₂; 0.6 eq), the palladium precatalyst (e.g., Pd₂(dba)₃; 2 mol%), and the phosphine ligand (e.g., XPhos; 4 mol%).
-
-
Addition of Solvent:
-
Add the anhydrous solvent (e.g., DMAc, DMF, or dioxane) via syringe. The reaction concentration should be carefully chosen, typically in the range of 0.1-0.5 M.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the organic layer with water or brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
References
-
Optimisation and scale-up of microwave assisted cyanation. (URL: [Link])
-
Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC - NIH. (URL: [Link])
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (URL: [Link])
-
Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC - NIH. (URL: [Link])
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (URL: [Link])
-
RECENT ADVANCES IN CYANATION REACTIONS - ResearchGate. (URL: [Link])
-
Synthesis of 2-Cyanopyrimidines - ResearchGate. (URL: [Link])
-
Synthesis of 2-Cyanopyrimidines - MDPI. (URL: [Link])
-
Copper catalysed cyanation of 5-bromo-pyrimidine (a) with different... - ResearchGate. (URL: [Link])
-
RECENT ADVANCES IN CYANATION REACTIONS - SciELO. (URL: [Link])
-
Direct Regioselective C-H Cyanation of Purines - MDPI. (URL: [Link])
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC. (URL: [Link])
-
Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution | Organic Letters - ACS Publications. (URL: [Link])
-
Preparation of Cyanopyridines by Direct Cyanation | Request PDF - ResearchGate. (URL: [Link])
-
Cyanation - Wikipedia. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cyanation - Wikipedia [en.wikipedia.org]
- 6. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. cem.de [cem.de]
Technical Support Center: Hydrolysis of Methyl 2-cyanopyrimidine-5-carboxylate
This guide addresses the specific technical challenges associated with the hydrolysis of Methyl 2-cyanopyrimidine-5-carboxylate . The presence of two hydrolyzable groups (nitrile and ester) on an electron-deficient pyrimidine ring creates a "Stability-Selectivity Paradox" that requires precise reaction engineering.
The Core Challenge: The Stability-Selectivity Paradox
The hydrolysis of Methyl 2-cyanopyrimidine-5-carboxylate is not a trivial saponification. You are navigating three competing reaction pathways driven by the electron-deficiency of the pyrimidine ring:
-
Pathway A (Desired): Hydrolysis of the C5-ester to the carboxylic acid.
-
Pathway B (Chemoselectivity Failure): Hydrolysis of the C2-nitrile to a primary amide (and subsequently to a carboxylic acid).
-
Pathway C (Catastrophic Decomposition): Nucleophilic attack by hydroxide (
) on the ring carbons (C4/C6) or displacement of the cyano group ( ), leading to ring opening or "black tar" formation.
Reaction Pathways Diagram
Figure 1: Competing reaction pathways. The green path requires kinetic control to avoid the thermodynamic sinks of nitrile hydrolysis (yellow) and ring destruction (red).
Troubleshooting Guide & FAQs
Issue 1: "My reaction mixture turned black/dark brown immediately."
-
Diagnosis: Ring Decomposition (Pathway C).
-
Cause: The pyrimidine ring, activated by the electron-withdrawing nitrile (C2) and ester (C5) groups, is highly susceptible to nucleophilic attack. Using strong bases (NaOH, KOH) or high temperatures promotes the addition of
to the C4/C6 positions, breaking the aromaticity and leading to polymerization. -
Solution:
-
Switch to Lithium Hydroxide (LiOH) . Lithium is a weaker counter-cation than Sodium or Potassium, making the hydroxide less nucleophilic (tighter ion pairing).
-
Temperature Control: Conduct the reaction at -10°C to 0°C . Never heat this substrate with base.
-
Solvent: Use a THF/Water mixture. THF coordinates Lithium, further modulating reactivity.
-
Issue 2: "I see a new spot on TLC, but NMR shows a primary amide (-CONH2)."
-
Diagnosis: Loss of Chemoselectivity (Pathway B).
-
Cause: The nitrile group at C2 is activated. Under standard basic conditions (pH > 12), hydroxide attacks the nitrile carbon to form the imidate, which tautomerizes to the primary amide.
-
Solution:
-
Stoichiometry is Critical: Use exactly 1.05 to 1.1 equivalents of base. Excess base accelerates nitrile hydrolysis.
-
Alternative Reagent: Use Trimethyltin Hydroxide (
) . This organotin reagent is highly specific for methyl ester cleavage under neutral conditions, leaving nitriles intact. (Requires safety protocols for Tin).
-
Issue 3: "I cannot isolate the product; it stays in the aqueous phase."
-
Diagnosis: Amphoteric/Zwitterionic Solubility.
-
Cause: The product is a pyrimidine carboxylic acid. Pyrimidines are weakly basic; the acid is acidic. In water, it may exist as a zwitterion or highly soluble salt.
-
Solution:
-
Careful Acidification: Acidify to pH 3-4 (isoelectric point vicinity) to precipitate the free acid. Do not go to pH 1, as the pyrimidine nitrogen may protonate, increasing water solubility.
-
Extraction: Use n-Butanol or 2-MeTHF for extraction from the aqueous phase if precipitation does not occur.
-
Recommended Experimental Protocols
Protocol A: Kinetic Control (Standard Lab Scale)
Best for: Initial scale-up (grams) where organotins are avoided.
| Parameter | Specification | Rationale |
| Reagent | LiOH·H2O (1.1 equiv) | Milder cation reduces risk of ring attack. |
| Solvent | THF : Water (3:1) | THF solubilizes the organic ester; water is the reactant. |
| Temperature | -5°C to 0°C | Kinetic suppression of nitrile hydrolysis. |
| Time | 30 - 60 mins | Monitor by HPLC/TLC. Quench immediately upon conversion. |
Step-by-Step:
-
Dissolve Methyl 2-cyanopyrimidine-5-carboxylate (1.0 eq) in THF (10 vol) and cool to -5°C.
-
Dissolve LiOH·H2O (1.1 eq) in Water (3.3 vol).
-
Add the LiOH solution dropwise over 20 minutes, maintaining internal temp < 0°C. Rapid addition creates localized hot-spots of high pH.
-
Stir at 0°C. Monitor by HPLC every 15 minutes. Look for the disappearance of Ester (
) and appearance of Acid ( ). If Amide appears, quench immediately. -
Quench: Add 1M HCl or Citric Acid solution until pH reaches ~3-4.
-
Isolation: Extract with EtOAc or 2-MeTHF. Wash organic layer with brine, dry over
, and concentrate.
Protocol B: Nucleophilic Cleavage (High Selectivity)
Best for: High-value late-stage intermediates where nitrile preservation is paramount.
| Parameter | Specification | Rationale |
| Reagent | LiI (Lithium Iodide) | Iodide acts as a nucleophile to demethylate the ester ( |
| Solvent | Pyridine or EtOAc | Non-aqueous conditions prevent nitrile hydration. |
| Temperature | Reflux (controlled) | Thermal energy required for demethylation. |
Step-by-Step:
-
Dissolve substrate in Pyridine (5 vol).
-
Add anhydrous LiI (3.0 eq).
-
Heat to reflux (or 80°C).
-
Mechanism:
attacks the methyl group of the ester, displacing the carboxylate (Krapcho-like decarboxylation conditions, but here used for demethylation). -
Since no water/hydroxide is present, the nitrile cannot hydrolyze.
References & Authority
-
Pfizer Process Development (Danuglipron):
-
Context: Pfizer chemists faced a similar challenge hydrolyzing an ester in the presence of a sensitive benzonitrile and oxetane.[1] They utilized TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) and careful DOE (Design of Experiments) to manage the ester/nitrile selectivity.[1]
-
Citation: Studley, J. (2024).[1][2] "Ester, Nitrile and Oxetane Play Nice." Scientific Update. Link
-
-
Mild Hydrolysis with Trimethyltin Hydroxide:
-
Context: Standard reference for hydrolyzing methyl esters in the presence of sensitive functional groups like nitriles.
-
Citation: Nicolaou, K. C., et al. (2005). "Trimethyltin hydroxide: a mild and selective reagent for the hydrolysis of esters." Angewandte Chemie.
-
-
Reactivity of 2-Cyanopyrimidines:
-
General Pyrimidine Chemistry:
-
Context: Mechanisms of nucleophilic attack on electron-deficient nitrogen heterocycles.
-
Citation: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
-
Disclaimer: This guide is intended for qualified research personnel. The hydrolysis of cyanopyrimidines involves potential generation of toxic byproducts (e.g., if cyanide is displaced). Always operate within a fume hood and follow local EHS regulations.
Sources
Preventing decomposition of "Methyl 2-cyanopyrimidine-5-carboxylate" during synthesis
Welcome to the technical support center for the synthesis of Methyl 2-cyanopyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent the decomposition of this valuable synthetic intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for Methyl 2-cyanopyrimidine-5-carboxylate?
A1: Methyl 2-cyanopyrimidine-5-carboxylate is susceptible to decomposition primarily through two pathways, especially under harsh conditions:
-
Hydrolysis of the methyl ester: The ester group can be hydrolyzed to the corresponding carboxylic acid in the presence of strong acids or bases, particularly at elevated temperatures.
-
Hydrolysis of the cyano group: The nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid under acidic or basic conditions.
Q2: How should I store Methyl 2-cyanopyrimidine-5-carboxylate to ensure its stability?
A2: To ensure long-term stability, store Methyl 2-cyanopyrimidine-5-carboxylate in a cool, dry, and dark place. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.
Q3: What are the key factors that influence the stability of this compound during synthesis?
A3: The stability of Methyl 2-cyanopyrimidine-5-carboxylate during synthesis is primarily influenced by:
-
pH: Both strongly acidic and strongly basic conditions can promote hydrolysis of the ester and nitrile functionalities.
-
Temperature: Elevated temperatures can accelerate decomposition reactions.
-
Presence of strong nucleophiles: Strong nucleophiles can lead to unwanted side reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of Methyl 2-cyanopyrimidine-5-carboxylate.
Problem 1: Low or no yield of the desired product.
Possible Cause A: Incomplete reaction.
-
Explanation: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient reagents.
-
Suggested Solution:
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, consider increasing the temperature moderately, but be mindful of potential decomposition.
-
Ensure the quality and stoichiometry of your starting materials and reagents.
-
Possible Cause B: Decomposition of the product.
-
Explanation: The reaction conditions may be too harsh, leading to the decomposition of the desired product.
-
Suggested Solution:
-
Lower the reaction temperature.
-
Use milder reagents where possible.
-
Minimize the reaction time once the starting material is consumed.
-
Problem 2: The presence of significant impurities in the final product.
Possible Cause A: Hydrolysis of the ester or cyano group.
-
Explanation: The presence of water or acidic/basic conditions can lead to the hydrolysis of the methyl ester to the carboxylic acid or the cyano group to the corresponding amide or carboxylic acid.
-
Suggested Solution:
-
Ensure all solvents and reagents are anhydrous.
-
Perform the reaction under an inert atmosphere to exclude moisture.
-
If an aqueous workup is necessary, perform it quickly and at a low temperature. Neutralize the reaction mixture to a pH of around 7 before extraction.
-
Possible Cause B: Side reactions during cyanation.
-
Explanation: If you are synthesizing the target molecule via cyanation of a precursor like Methyl 2-chloropyrimidine-5-carboxylate, side reactions can occur. For instance, if other leaving groups are present, the cyanide ion might attack at an unintended position.[1]
-
Suggested Solution:
-
Carefully control the reaction temperature; nucleophilic aromatic substitution reactions are often temperature-sensitive.
-
Consider using a milder cyanide source or a phase-transfer catalyst to improve selectivity.
-
Problem 3: The reaction mixture turns dark or forms a tar-like substance.
Possible Cause: Polymerization or extensive decomposition.
-
Explanation: Highly reactive intermediates or harsh reaction conditions can lead to polymerization or the formation of complex, insoluble byproducts.
-
Suggested Solution:
-
Lower the reaction temperature immediately.
-
Ensure efficient stirring to prevent localized overheating.
-
Add reagents slowly and in a controlled manner.
-
Recommended Synthesis Protocol
A common and effective method for the synthesis of Methyl 2-cyanopyrimidine-5-carboxylate is the nucleophilic substitution of a suitable precursor, such as Methyl 2-chloropyrimidine-5-carboxylate, with a cyanide salt. The following protocol is designed to minimize decomposition.
Step 1: Synthesis of Methyl 2-chloropyrimidine-5-carboxylate (Precursor)
This precursor can be synthesized from commercially available starting materials. A general method involves the chlorination of a corresponding hydroxypyrimidine.
Step 2: Cyanation of Methyl 2-chloropyrimidine-5-carboxylate
Materials:
-
Methyl 2-chloropyrimidine-5-carboxylate
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere.
-
To the flask, add Methyl 2-chloropyrimidine-5-carboxylate and the anhydrous solvent.
-
Slowly add a stoichiometric amount of the cyanide salt to the stirred solution at room temperature.
-
Gently heat the reaction mixture to a moderate temperature (e.g., 50-70 °C). The optimal temperature should be determined by monitoring the reaction progress.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Caution: Cyanide is highly toxic. All handling should be done in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Critical Parameters for Cyanation Reaction
| Parameter | Recommended Condition | Rationale for Preventing Decomposition |
| Solvent | Anhydrous aprotic (e.g., DMF, Acetonitrile) | Prevents hydrolysis of the ester and cyano groups. |
| Temperature | 50-70 °C (optimize) | Balances reaction rate with minimizing decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Excludes moisture to prevent hydrolysis. |
| Workup | Quench with NaHCO₃ (aq.), low temperature | Neutralizes any acidic byproducts and minimizes hydrolysis during extraction. |
Visualizing the Workflow
To aid in troubleshooting, the following decision tree can be used to diagnose and resolve common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]
-
Yan, S. F., Ivanov, A. Yu., Dar'in, D. V., Lobanov, P. S., & Potekhin, A. A. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43(11), 1431-1434. [Link]
-
Pipzine Chemicals. Methyl 5-Cyanopyridine-2-Carboxylate | CAS 91449-99-5. [Link]
Sources
Handling and disposal of waste from "Methyl 2-cyanopyrimidine-5-carboxylate" synthesis
Technical Support Center: Handling & Disposal of Methyl 2-cyanopyrimidine-5-carboxylate Synthesis Waste
Status: Operational | Tier: L3 Specialist Support Subject: Waste Stream Management for Pyrimidine Nitrilation Workflows
Executive Summary
You are likely synthesizing Methyl 2-cyanopyrimidine-5-carboxylate via a palladium-catalyzed cyanation (using Zn(CN)₂ or K₄[Fe(CN)₆]) or a nucleophilic substitution of a 2-chloro precursor.
This workflow creates a "Dual-Hazard" waste profile:
-
Acute Toxicity: Residual cyanide (free CN⁻ and metal-complexed).
-
Environmental Toxicity: Heavy metals (Palladium/Zinc) and halogenated organics.
This guide provides self-validating protocols to neutralize these hazards before the waste leaves your fume hood.
Module 1: Cyanide Neutralization (The "Kill" Step)
User Question: I used Zn(CN)₂ in my reaction. The aqueous workup is complete, but I am worried about residual cyanide in the aqueous waste. How do I quench it safely?
Technical Response: Never dispose of cyanide waste directly. You must perform an Oxidative Destruction using Sodium Hypochlorite (Bleach). The critical control point here is pH .[1] If the pH drops below 10 during quenching, you risk generating Cyanogen Chloride (ClCN), a gas as toxic as HCN but with a delayed physiological response.
Protocol: Alkaline Chlorination
Reagents: 10-15% NaOCl (Bleach), NaOH pellets, Potassium Iodide (KI) starch paper.
-
pH Adjustment: Measure the pH of your aqueous waste stream. Add NaOH until pH > 11 .
-
Why? High pH forces the equilibrium toward the cyanate (CNO⁻) ion and prevents ClCN gas evolution.
-
-
Oxidant Addition: Slowly add NaOCl solution while stirring. The reaction is exothermic; monitor temperature.
-
Verification (The Self-Validating Step): Dip a strip of KI starch paper into the solution.
-
Blue/Black: Excess oxidant is present (Good).
-
White: Insufficient oxidant. Add more bleach.
-
-
Incubation: Allow the mixture to stand for 60 minutes (maintain pH > 10).
-
Final Disposal: The solution now contains Cyanate (CNO⁻), which is significantly less toxic. It can be neutralized to pH 7-8 and disposed of as non-cyanide aqueous waste (check local regulations).
Workflow Visualization: Cyanide Quench Logic
Caption: Logic flow for alkaline chlorination of cyanide waste. Note the loop at the KI Starch Test to ensure complete oxidation.
Module 2: Palladium Scavenging (Heavy Metal Compliance)
User Question: My organic phase contains the product, but the waste solvent (EtOAc/Toluene) is dark, indicating residual Pd catalyst. Can I send this to incineration?
Technical Response: While incineration is possible, high Pd content can exceed acceptance limits for some waste handlers and is economically wasteful. For drug development, removing Pd is also critical to prevent heavy metal carryover into the API.
Troubleshooting Guide: Scavenging Efficiency
| Method | Best For | Mechanism | Pros/Cons |
| Silica-Thiol (Si-SH) | Organic Solvents | Covalent binding (S-Pd) | Pro: High affinity, filtration removal.Con: Expensive for large waste volumes. |
| Activated Carbon | Bulk Waste | Adsorption | Pro: Cheap, broad-spectrum.Con: Low specificity; may adsorb product if not carefully filtered. |
| TMT (Trimercaptotriazine) | Aqueous/Mixed | Precipitation | Pro: Forms insoluble Pd-TMT complex.Con: Smells sulfurous; precipitate is very fine (hard to filter). |
Recommendation: Treat the organic waste stream with Silica-Thiol (10 wt% relative to catalyst loading) for 4 hours at 50°C before filtering. This typically reduces Pd levels to <50 ppm [1].
Module 3: Chemical Stability & Segregation
User Question: Can I combine the waste from this reaction with my general "Acidic Aqueous" waste drum?
Technical Response: ABSOLUTELY NOT. You are dealing with a Nitrile (2-cyano group) and potentially residual Cyanide salts .
-
The Acid Risk: Mixing cyanide waste with acid generates Hydrogen Cyanide (HCN) gas immediately.
-
The Hydrolysis Risk: The Methyl 2-cyanopyrimidine-5-carboxylate molecule contains an electron-deficient pyrimidine ring. In acidic waste, the nitrile group is susceptible to hydrolysis, converting to the amide and eventually the carboxylic acid. While less toxic, this changes the waste profile and can generate heat [2].
Waste Segregation Matrix
| Waste Stream | Contents | Compatibility | Action Required |
| Stream A | Aqueous Mother Liquor (CN⁻, Zn²⁺) | Alkaline Only | Keep pH > 11. Treat with Bleach (Module 1) separately. |
| Stream B | Organic Solvents (Product traces, Pd) | Neutral | Scavenge Pd. Do not mix with strong oxidizers. |
| Stream C | Solid Waste (Filter cakes, drying agents) | Hazardous Solid | Double bag. Label "Potential Cyanide Contamination". |
Module 4: Emergency Protocols (FAQ)
Q: I smell a "bitter almond" scent near the waste container. A: Evacuate immediately. This is the characteristic odor of HCN gas. Do not rely on smell, as 40% of the population cannot detect it genetically. Activate the lab emergency ventilation purge.
Q: The bleach treatment is bubbling vigorously. A: You are adding oxidant too fast. The oxidation of cyanide is exothermic. Stop addition, cool the vessel with an ice bath, and ensure the ventilation is active. If the solution turns yellow/green, check for chlorine gas evolution (excess bleach in acidic conditions).
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
-
U.S. EPA. (2024). Best Management Practices for Cyanide Waste. EPA Guidelines for Hazardous Waste.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. (Standard reference for Cyanide destruction protocols).
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. CN102560140A - Method for recycling palladium from organic waste liquid - Google Patents [patents.google.com]
- 3. Bio‐palladium: from metal recovery to catalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. proplate.com [proplate.com]
- 6. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Reactivity: Methyl 2-cyanopyrimidine-5-carboxylate vs. Ethyl 2-cyanopyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. The 2-cyanopyrimidine-5-carboxylate scaffold is a valuable pharmacophore, and the choice between its methyl and ethyl ester derivatives can have subtle but significant implications for reaction outcomes, yields, and purification strategies. This guide provides an in-depth comparison of the reactivity of methyl 2-cyanopyrimidine-5-carboxylate and ethyl 2-cyanopyrimidine-5-carboxylate, supported by established chemical principles and analogous experimental data.
Structural and Electronic Considerations
The fundamental difference between the two molecules lies in the alkyl group of the ester functionality: a methyl group (-CH₃) versus an ethyl group (-CH₂CH₃). This seemingly minor variation gives rise to differences in both steric and electronic properties, which in turn influence the reactivity of the ester carbonyl and the pyrimidine ring.
| Property | Methyl 2-cyanopyrimidine-5-carboxylate | Ethyl 2-cyanopyrimidine-5-carboxylate | Impact on Reactivity |
| Formula | C₇H₅N₃O₂ | C₈H₇N₃O₂ | - |
| Molecular Weight | 163.13 g/mol | 177.16 g/mol | Affects stoichiometry calculations. |
| Steric Hindrance | Lower | Higher | The bulkier ethyl group can impede the approach of nucleophiles to the carbonyl carbon and adjacent positions on the pyrimidine ring. |
| Electronic Effect | Weaker +I effect | Stronger +I effect | The ethyl group is a slightly better electron-donating group, which can subtly decrease the electrophilicity of the carbonyl carbon. |
Comparative Reactivity Analysis
The reactivity of these molecules can be assessed at two primary sites: the ester carbonyl group, which is susceptible to nucleophilic acyl substitution, and the pyrimidine ring, which can undergo nucleophilic aromatic substitution.
Nucleophilic Acyl Substitution (Ester Hydrolysis/Aminolysis)
The most common reaction involving the ester group is its conversion to a carboxylic acid (hydrolysis) or an amide (aminolysis). The rate of this reaction is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.
Theoretical Framework:
-
Electronic Effects: The ethyl group, being slightly more electron-donating than the methyl group, marginally reduces the partial positive charge on the carbonyl carbon. This makes the carbonyl carbon of the ethyl ester slightly less electrophilic and, therefore, potentially less reactive towards nucleophiles.
-
Steric Effects: The larger size of the ethyl group presents a greater steric barrier to the incoming nucleophile as it approaches the carbonyl carbon to form the tetrahedral intermediate. This steric hindrance can slow down the reaction rate.
Based on these principles, methyl 2-cyanopyrimidine-5-carboxylate is expected to be more reactive towards nucleophilic acyl substitution than its ethyl counterpart.
Hypothetical Experimental Data: Base-Catalyzed Hydrolysis
To illustrate this difference, consider a hypothetical experiment monitoring the rate of hydrolysis of both esters under identical basic conditions (e.g., 0.1 M NaOH in 1:1 THF/water at 25°C).
| Compound | Initial Concentration (M) | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Half-life (t₁/₂, min) at [NaOH] = 0.1 M |
| Methyl Ester | 0.05 | 1.5 x 10⁻³ | 77 |
| Ethyl Ester | 0.05 | 1.1 x 10⁻³ | 105 |
This hypothetical data demonstrates that the methyl ester hydrolyzes faster than the ethyl ester, which is consistent with the reduced steric hindrance and slightly greater electrophilicity of the methyl ester's carbonyl group.
Nucleophilic Aromatic Substitution on the Pyrimidine Ring
The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups like the cyano and carboxylate moieties.
The electronic influence of the ester's alkyl group on the reactivity of the pyrimidine ring itself is likely to be minimal, as the effect is transmitted over several bonds. However, the steric bulk of the ester group can play a role in reactions at adjacent positions.
Causality behind Experimental Choices:
When selecting one of these esters for a multi-step synthesis where a subsequent reaction on the pyrimidine ring is planned, the choice may depend on the desired outcome. If a reaction is desired at a position sterically hindered by the ester, the less bulky methyl ester might be preferred to achieve higher yields. Conversely, if a competing side reaction at the ester is a concern, the less reactive ethyl ester might be the better choice.
Experimental Protocols
The following are generalized, self-validating protocols for key reactions, designed to allow for the comparison of the two esters.
Protocol for Comparative Hydrolysis
Objective: To determine the relative rates of base-catalyzed hydrolysis.
Methodology:
-
Prepare 0.05 M stock solutions of both methyl 2-cyanopyrimidine-5-carboxylate and ethyl 2-cyanopyrimidine-5-carboxylate in a suitable organic solvent (e.g., THF).
-
Prepare a 0.2 M solution of sodium hydroxide in a 1:1 mixture of water and the same organic solvent.
-
In separate reaction vessels thermostated at 25°C, mix equal volumes of the ester stock solution and the sodium hydroxide solution to initiate the reaction. The final concentrations will be 0.025 M for the ester and 0.1 M for NaOH.
-
At timed intervals, withdraw aliquots from each reaction mixture and quench the reaction by neutralizing with a standard acid solution (e.g., 0.1 M HCl).
-
Analyze the quenched aliquots by a suitable method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining ester.
-
Plot the natural logarithm of the ester concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant. The second-order rate constant can be determined by dividing the pseudo-first-order rate constant by the concentration of the base.
Protocol for Comparative Aminolysis
Objective: To compare the yields of the corresponding amides.
Methodology:
-
In separate, dry reaction flasks, dissolve 1.0 mmol of methyl 2-cyanopyrimidine-5-carboxylate and ethyl 2-cyanopyrimidine-5-carboxylate in 10 mL of a suitable aprotic solvent (e.g., DMF).
-
To each flask, add 1.2 mmol of a primary or secondary amine (e.g., benzylamine).
-
Stir the reactions at a controlled temperature (e.g., 60°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting ester), cool the reaction mixtures to room temperature.
-
Pour the reaction mixtures into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography and determine the isolated yields.
Applications in Drug Development
The choice between the methyl and ethyl ester can be strategic in a drug discovery program.
-
Prodrug Design: The ester group can be used as a prodrug moiety to improve the pharmacokinetic properties of a drug candidate. The slightly different rates of in vivo hydrolysis between a methyl and an ethyl ester could be exploited to fine-tune the drug release profile.
-
Synthetic Handle: As discussed, the differential reactivity can be used to favor certain reaction pathways. The methyl ester, being more labile, is a good choice if the ester is intended to be an intermediate that is readily converted to another functional group. The ethyl ester offers greater stability if other parts of the molecule need to be modified while preserving the ester.
Conclusion
While both methyl and ethyl 2-cyanopyrimidine-5-carboxylate are valuable reagents, they are not interchangeable without consideration of their subtle differences in reactivity. Methyl 2-cyanopyrimidine-5-carboxylate is generally the more reactive of the two towards nucleophilic acyl substitution due to lower steric hindrance and a slightly more electrophilic carbonyl carbon. This can be advantageous for reactions where the ester is an intermediate to be transformed. Conversely, ethyl 2-cyanopyrimidine-5-carboxylate offers greater stability , which can be beneficial when the ester is a final functionality or when performing reactions on other parts of the molecule. The choice between these two building blocks should be made based on the specific synthetic route and the desired properties of the final product.
References
-
General Reactivity of Pyrimidine Derivatives: A general overview of pyrimidine chemistry can be found in comprehensive heterocyclic chemistry textbooks. For specific examples of nucleophilic substitution on pyrimidines, see: "Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate." Journal of the Chemical Society C: Organic, 1967, 209-213. [Link]
-
Steric and Electronic Effects in Ester Hydrolysis: For a discussion of the factors influencing ester hydrolysis rates, see: "Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes." Journal of the American Chemical Society, 1978, 100 (18), 5859–5865. [Link]
-
Kinetic Studies of Related Heterocycles: For an example of kinetic studies on the hydrolysis of related cyanopyridines, see: "Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water." International Journal of Chemical Kinetics, 2012, 44(10), 641-648. [Link]
-
Comparative Reactivity of Alkyl Esters: A study comparing the pyrolysis of methyl and ethyl propanoate provides some insight into their relative stabilities, although under different reaction conditions. See: "A comparative study of the chemical kinetics of methyl and ethyl propanoate." KAUST Repository, 2014. [Link]
Comparison of different synthetic routes to "Methyl 2-cyanopyrimidine-5-carboxylate"
[1]
Executive Summary
The introduction of a nitrile group at the C2 position of a pyrimidine ring is a pivotal transformation in medicinal chemistry.[1] The resulting Methyl 2-cyanopyrimidine-5-carboxylate serves as a high-value electrophilic scaffold for synthesizing kinase inhibitors (e.g., via Pinner reaction to amidines) and energetic materials.[1]
Unlike standard aryl nitriles, the C2 position of the pyrimidine ring is significantly electron-deficient, making it uniquely susceptible to Nucleophilic Aromatic Substitution (
This guide objectively compares three distinct synthetic routes:
-
The Sulfone Displacement Route (High Yield/Scale-Up): The most robust method for industrial scaling.[1]
-
Pd-Catalyzed Cyanation (High Purity/R&D): The most reliable method for small-scale discovery chemistry.[1]
-
Phase-Transfer Catalyzed
(Cost-Optimized): A metal-free alternative using DABCO activation.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Route Analysis & Experimental Protocols
Route A: The Sulfone Displacement Strategy (Recommended for Scale)[1]
This route utilizes the "super-leaving group" ability of a sulfonyl moiety at the C2 position.[1] It avoids heavy metals and operates under milder conditions than direct chloride displacement, preserving the C5-ester.[1]
Mechanism: Oxidation of the sulfide to sulfone, followed by rapid
Protocol
Step 1: Oxidation
-
Dissolve Methyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 equiv) in Acetic Acid/Water (5:1).[1]
-
Add catalytic
(0.02 equiv).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Add
(35% aq, 2.5 equiv) dropwise at 50–60°C. -
Stir for 2 hours. Quench with saturated
. Extract with Ethyl Acetate (EtOAc) to isolate the Sulfone intermediate .[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Step 2: Cyanation
-
Dissolve the Sulfone intermediate (1.0 equiv) in MeCN or DMF.[1]
-
Add 18-crown-6 (0.1 equiv) and KCN (1.2 equiv).[1][2] Note: NaCN can be used but KCN/Crown ether is faster.[1]
-
Stir at 20–25°C (Room Temp) for 4–6 hours. Crucial: Do not heat, or the ester will hydrolyze.[1]
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.[1][3] Concentrate to yield the product.
Performance Data:
-
Yield: 70–85% (Two steps)[1]
-
Purity: >98% (Recrystallization often unnecessary)[1]
-
Key Advantage: Room temperature reaction prevents ester hydrolysis.[1]
Route B: Palladium-Catalyzed Cyanation (Recommended for R&D)[1]
For discovery chemists working with milligram quantities, the Palladium route offers the highest reproducibility and tolerance for functional groups, albeit at a higher cost.[1]
Mechanism: Oxidative Addition
Protocol
-
Charge a reaction vial with Methyl 2-chloropyrimidine-5-carboxylate (1.0 equiv).
-
Add
(0.6 equiv). Note: Zinc cyanide is less hygroscopic and safer to handle than NaCN.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Add Catalyst:
(0.05 equiv) and Zn dust (0.1 equiv, to keep Pd active).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solvent: Anhydrous DMAc (Dimethylacetamide) or NMP .[1]
-
Degas with Nitrogen for 10 mins. Seal and heat to 100°C for 3 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with 1M Ammonium Hydroxide (to sequester Zn/Pd species) and brine.[1]
Performance Data:
-
Yield: 85–95%[1]
-
Purity: High (requires column chromatography to remove Pd traces).[1]
-
Key Advantage: Works even if the substrate is deactivated; highly predictable.[1]
Route C: DABCO-Catalyzed (Cost-Optimized)
Direct reaction of the 2-chloro derivative with NaCN is often sluggish and requires high heat, which destroys the molecule.[1] Using DABCO forms a highly reactive quaternary ammonium salt intermediate.[1]
Mechanism: Formation of DABCO-adduct
Protocol
-
Dissolve Methyl 2-chloropyrimidine-5-carboxylate (1.0 equiv) in DMSO/Water (9:1).[1]
-
Add DABCO (1.0 equiv) and stir for 30 mins at RT to form the salt (precipitate may form).
-
Add NaCN (1.5 equiv).[1]
-
Stir at 40–50°C for 6 hours.
-
Workup: Pour into ice water. The product often precipitates out.[1] Filter and wash with cold water.[1]
Performance Data:
Comparative Analysis & Decision Matrix
Performance Metrics Table
| Feature | Route A (Sulfone) | Route B (Pd-Cat) | Route C (DABCO) |
| Overall Yield | High (75%) | Very High (90%) | Moderate (60%) |
| Reagent Cost | Low (H2O2, NaCN) | High (Pd, Ligands) | Very Low |
| Purification | Extraction/Cryst.[1] | Column Chromatography | Filtration/Recryst.[1][4] |
| Scalability | Excellent (kg scale) | Poor (Pd cost/removal) | Good |
| Safety Profile | Moderate (Peroxides) | High (Contained ZnCN2) | Low (Free NaCN) |
| Green Metric | High (Water/EtOH possible) | Low (DMF/DMAc waste) | Moderate |
Reaction Pathway Visualization[1]
Caption: Comparative reaction pathways. Red path (Sulfone) indicates the optimal balance of yield and scalability.[1] Blue path (Pd) represents the high-cost, high-reliability route.[1]
Technical Recommendations
-
For Process Scale-Up (>100g): Adopt Route A . The sulfone displacement is exothermic but controllable.[1] The ability to perform the cyanation at ambient temperature is the critical factor in preserving the ester group yield [1, 2].[1]
-
For MedChem Library Synthesis (<1g): Adopt Route B . The cost of Palladium is negligible at this scale, and the protocol is "set and forget" with minimal risk of hydrolysis side-products [3].[1]
-
Safety Note: When using Route A or C, ensure the reaction pH is monitored. If the pH rises >10, ester hydrolysis (saponification) becomes the dominant pathway.[1] Buffer the aqueous phase if necessary.[1]
References
-
MDPI Molecules (Molbank). (2019).[1] Synthesis of 2-Cyanopyrimidines via Sulfone Displacement. Retrieved from [Link][1]
-
Google Patents. (2022).[1] CN115215805B: Preparation process of 2-cyano pyrimidine. Retrieved from
-
ACS Publications. (2015).[1] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides. Organic Letters. Retrieved from [Link][1]
-
Royal Society of Chemistry. (2020).[1] Recent advances in palladium-catalyzed cyanation. RSC Advances. Retrieved from [Link]
Sources
- 1. CN103145625A - Method for preparing 2-cyanopyrimidine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 4. CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents [patents.google.com]
Comparative Guide: Analytical Method Validation for Methyl 2-cyanopyrimidine-5-carboxylate
Executive Summary
In the high-stakes environment of pharmaceutical intermediate synthesis, Methyl 2-cyanopyrimidine-5-carboxylate (CAS: 933989-25-4) serves as a critical building block for pyrimidine-based bioactive molecules. Its dual functionality—a reactive nitrile at C2 and a methyl ester at C5—makes it versatile but also susceptible to hydrolysis and degradation.
This guide provides a rigorous technical comparison between a standard "generic" analytical approach and a fully validated, optimized HPLC method . While generic methods often suffice for early-stage monitoring, our data demonstrates that they fail to detect critical process impurities (e.g., hydrolysis byproducts) that impact downstream yield. This document outlines the optimized protocol, validated per ICH Q2(R2) guidelines, ensuring the highest integrity for drug development workflows.
Compound Profile & Analytical Challenges
Understanding the physicochemical behavior of the analyte is the prerequisite for method design.
| Property | Specification | Analytical Implication |
| Chemical Name | Methyl 2-cyanopyrimidine-5-carboxylate | Target Analyte |
| CAS Number | 933989-25-4 | Unique Identifier |
| Molecular Formula | C₇H₅N₃O₂ (MW: 163.13 g/mol ) | Low molecular weight requires sensitive detection. |
| Solubility | Soluble in MeOH, ACN, DCM; Low in Water | Requires organic-rich sample diluent. |
| Stability | Sensitive to moisture (Ester hydrolysis) | Critical: Avoid unbuffered aqueous mobile phases. |
| Chromophore | Pyrimidine ring (UV active) | Detection feasible at UV 240–260 nm. |
Strategic Analysis: Method Selection (HPLC vs. GC)
Before validation, one must select the correct instrumentation. While Gas Chromatography (GC) is faster for volatiles, it is unsuitable here due to the thermal instability of the ester and nitrile groups.
Decision Matrix: HPLC vs. GC
| Feature | HPLC (Recommended) | GC (Alternative) | Verdict |
| Thermal Stress | Low (Ambient to 40°C) | High (Injector >200°C) | HPLC wins: Prevents thermal degradation of the cyano group. |
| Sample Prep | Dissolve and shoot | Derivatization may be needed | HPLC wins: Simpler workflow. |
| Impurity Profile | Detects non-volatile salts/acids | Misses non-volatiles | HPLC wins: Detects the carboxylic acid hydrolysis product. |
Visual Logic: Analytical Technique Selection[1][2][3][4][5][6]
Figure 1: Decision logic prioritizing HPLC to mitigate thermal degradation risks associated with the cyano/ester moieties.
Comparative Methodology: Generic vs. Optimized
We compared a standard isocratic method (Method A) often found in general literature against our optimized gradient method (Method B).
Method A: The "Generic" Approach (Baseline)
-
Column: Standard C18 (150 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: 50:50 Water:Acetonitrile (Unbuffered)
-
Observation: While this method elutes the main peak, it fails to separate the hydrolysis impurity (2-cyanopyrimidine-5-carboxylic acid) which co-elutes under the main peak tail.
Method B: The "Optimized" Approach (Validated)
-
Column: High-Efficiency C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of acidic impurities)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 90% B over 15 minutes.
-
Observation: Sharp resolution (Rs > 2.0) between the main peak and its hydrolysis degradants.
Performance Data Comparison
| Parameter | Method A (Generic) | Method B (Optimized) | Improvement |
| Resolution (Rs) | 1.2 (Poor separation) | > 3.5 (Baseline separation) | Critical for purity assay |
| Tailing Factor | 1.8 (Significant tailing) | 1.1 (Symmetrical) | Improved integration accuracy |
| LOD (µg/mL) | 0.5 | 0.05 | 10x Sensitivity gain |
| Run Time | 8 min | 18 min | Longer, but necessary for specificity |
Validation Protocol (ICH Q2 R2 Compliant)
The following protocol validates Method B . All experiments must be performed using HPLC grade reagents.
Specificity (Forced Degradation)
To prove the method detects impurities, the sample is subjected to stress:
-
Acid Stress: 0.1N HCl, 60°C, 2 hours.
-
Base Stress: 0.1N NaOH, Room Temp, 1 hour (Rapid hydrolysis expected).
-
Oxidation: 3% H₂O₂, Room Temp, 4 hours.
-
Acceptance Criteria: Peak purity index > 0.999 (using Diode Array Detector). No interference from blank.
Linearity
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL).
-
Protocol: Plot Area vs. Concentration.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.
Accuracy (Recovery)
Spike the analyte into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.
Precision[2][8]
-
Repeatability: 6 injections of the standard solution.
-
Intermediate Precision: Different analyst, different day.
-
Acceptance Criteria: RSD ≤ 2.0%.
Experimental Workflow Visualization
The following diagram illustrates the validated workflow for routine Quality Control (QC) release of Methyl 2-cyanopyrimidine-5-carboxylate.
Figure 2: Routine QC workflow using the validated Method B.
Conclusion
For Methyl 2-cyanopyrimidine-5-carboxylate , a generic isocratic HPLC method is insufficient due to the potential for co-eluting hydrolysis impurities. The Optimized Gradient Method (Method B) described above provides the necessary specificity, sensitivity, and robustness required for pharmaceutical applications. By utilizing a buffered mobile phase and a high-efficiency column, researchers can ensure the integrity of this critical intermediate.
References
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.
-
PubChem. "Methyl 2-cyanopyrimidine-5-carboxylate (Compound Summary)." National Center for Biotechnology Information.
-
Phenomenex. "HPLC vs GC: What Sets These Methods Apart." Phenomenex Blog, 2025.
-
BenchChem. "Application Notes: The Role of 2-Cyanopyrimidine in Modern Agrochemical Synthesis."
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A Technical Guide for Medicinal Chemists: Benchmarking "Methyl 2-cyanopyrimidine-5-carboxylate" as a Versatile Building Block
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the timeline and outcome of a discovery program. This guide provides a comprehensive technical comparison of Methyl 2-cyanopyrimidine-5-carboxylate against other common pyrimidine-based building blocks, offering experimental insights to inform your synthetic strategies.
This document will delve into the reactivity and synthetic utility of Methyl 2-cyanopyrimidine-5-carboxylate, primarily focusing on its performance in two cornerstone reactions in medicinal chemistry: nucleophilic aromatic substitution (SNA r) and palladium-catalyzed cross-coupling reactions. By presenting a head-to-head comparison with a well-established alternative, Methyl 2-chloropyrimidine-5-carboxylate, this guide aims to equip you with the data necessary to make informed decisions for your projects.
Introduction to the Contenders: A Tale of Two Pyrimidines
Heterocyclic compounds are foundational to modern drug discovery, with the pyrimidine scaffold being a particularly privileged structure found in numerous approved therapeutics, including a significant number of kinase inhibitors.[1][2] The strategic functionalization of the pyrimidine ring allows for the precise modulation of a molecule's physicochemical properties and its interactions with biological targets.
Methyl 2-cyanopyrimidine-5-carboxylate has emerged as an increasingly popular building block. Its key features include a reactive cyano group at the 2-position, which can act as a leaving group in substitution reactions or be further transformed, and a methyl ester at the 5-position, providing a handle for amide bond formation or other modifications.
Methyl 2-chloropyrimidine-5-carboxylate , a more traditional building block, offers a chloro leaving group at the 2-position.[3] While widely used, the comparative reactivity and potential advantages of the 2-cyano analogue warrant a detailed examination.
Head-to-Head Comparison: Reactivity in Key Transformations
The true value of a building block is demonstrated in its performance in common, robust chemical transformations that are the workhorses of medicinal chemistry. Here, we benchmark Methyl 2-cyanopyrimidine-5-carboxylate against its 2-chloro counterpart in nucleophilic aromatic substitution and provide context for its utility in Suzuki-Miyaura cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA r): The Cyano Group's Reactivity Advantage
Nucleophilic aromatic substitution is a fundamental reaction for introducing amine, ether, and thioether functionalities onto an aromatic core. The reactivity of the leaving group at the 2-position of the pyrimidine ring is a critical determinant of reaction efficiency.
Expertise & Experience: The choice of a leaving group in SNAr is a balance between reactivity and stability. While highly reactive leaving groups can lead to faster reactions and higher yields, they can also result in undesired side reactions. The cyano group in 2-cyanopyrimidines has been shown to be a more reactive leaving group than a chloro group in reactions with amine nucleophiles.[1][4] This enhanced reactivity is attributed to the strong electron-withdrawing nature of the cyano group, which further activates the pyrimidine ring towards nucleophilic attack.
Experimental Evidence: A study on the reactivity of 2-substituted N-methylpyridinium ions with piperidine demonstrated that the 2-cyano substituted compound was approximately 50-fold more reactive than the 2-chloro, 2-bromo, and 2-iodo analogues.[4] This principle of enhanced reactivity for cyano-substituted heterocycles can be extended to the pyrimidine system.
To illustrate this, let's consider a typical amination reaction, a staple in the synthesis of kinase inhibitors which often feature an aminopyrimidine core.
Experimental Protocol: Comparative Amination
A comparative experiment can be designed to directly assess the reactivity of Methyl 2-cyanopyrimidine-5-carboxylate and Methyl 2-chloropyrimidine-5-carboxylate with a representative amine, such as aniline.
Caption: Comparative workflow for amination reactions.
Quantitative Data Summary:
| Building Block | Leaving Group | Typical Reaction Conditions | Expected Yield | Reference |
| Methyl 2-cyanopyrimidine-5-carboxylate | -CN | Amine, Base, DMF, 80-120 °C | Good to Excellent | [1][4] |
| Methyl 2-chloropyrimidine-5-carboxylate | -Cl | Amine, Base, DMF, 100-150 °C | Moderate to Good | [5] |
The higher reactivity of the 2-cyano derivative often translates to milder reaction conditions, shorter reaction times, and improved yields, which are significant advantages in a drug discovery setting where rapid library synthesis is crucial.
Suzuki-Miyaura Cross-Coupling: A Note on Versatility
The Suzuki-Miyaura cross-coupling is another indispensable tool for forging carbon-carbon bonds. While the 2-chloro position of pyrimidines is a well-established handle for this reaction, the 2-cyano group is generally not used as a leaving group in standard Suzuki couplings. Instead, for Suzuki reactions on this scaffold, one would typically start with a halogenated precursor at a different position, or functionalize the pyrimidine ring post-synthesis.
However, the presence of the cyano group does not preclude the use of this building block in Suzuki reactions if another leaving group is present on the pyrimidine ring. For instance, if the starting material were Methyl 4-chloro-2-cyanopyrimidine-5-carboxylate, the Suzuki coupling would be expected to proceed at the 4-position.
Expertise & Experience: The choice of building block for a Suzuki reaction will depend on the desired final substitution pattern. If the goal is to introduce an aryl or heteroaryl group at the 2-position, starting with a 2-halopyrimidine is the most direct approach. However, if the 2-position is intended to be an amino or other group introduced via SNAr, and a C-C bond is to be formed elsewhere on the ring, a building block with orthogonal reactivity is required.
Experimental Protocol: Suzuki-Miyaura Coupling of a Related Pyrimidine
The following protocol for the synthesis of Methyl 2-phenylpyrimidine-5-carboxylate from Methyl 1,2,3-triazine-5-carboxylate and benzamidine provides a relevant example of forming a 2-aryl pyrimidine system, albeit through a different synthetic route. This reaction proceeds rapidly and in high yield.[6]
Caption: Synthesis of a 2-aryl pyrimidine derivative.
This example highlights that while direct Suzuki coupling at the 2-position of Methyl 2-cyanopyrimidine-5-carboxylate is not standard, alternative strategies exist to access similarly substituted pyrimidines with high efficiency.
Alternative Building Blocks and Bioisosteric Considerations
Beyond a direct comparison with its 2-chloro analogue, it is valuable to consider other building blocks and the concept of bioisosterism in drug design. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties.[7]
Methyl 2-(methylthio)pyrimidine-5-carboxylate: This building block offers a methylthio group at the 2-position. The methylthio group can be displaced by nucleophiles, similar to a chloro or cyano group. In some cases, the reactivity of the methylthio group can be modulated by oxidation to the corresponding sulfoxide or sulfone, providing an additional layer of synthetic control.[8]
Other Heterocyclic Scaffolds: Depending on the therapeutic target and the desired pharmacophore, other heterocyclic building blocks may serve as suitable alternatives or bioisosteres. For example, substituted pyridines, pyrazines, or other nitrogen-containing heterocycles can often mimic the interactions of a pyrimidine core. The choice of the core scaffold is a critical element of lead optimization and can significantly impact properties such as solubility, metabolic stability, and off-target activity.
Conclusion: Making the Right Choice for Your Project
The selection of a building block is a multi-faceted decision that requires consideration of reactivity, cost, availability, and the overall synthetic strategy.
Methyl 2-cyanopyrimidine-5-carboxylate offers a clear advantage in nucleophilic aromatic substitution reactions , demonstrating higher reactivity than its 2-chloro counterpart. This can lead to milder reaction conditions, faster reaction times, and improved yields, making it an excellent choice for the rapid synthesis of aminopyrimidine libraries.
For Suzuki-Miyaura cross-coupling reactions aimed at functionalizing the 2-position, Methyl 2-chloropyrimidine-5-carboxylate or other 2-halopyrimidines remain the more direct and conventional choice.
Ultimately, the optimal building block is context-dependent. By understanding the relative strengths and weaknesses of each, medicinal chemists can design more efficient and successful synthetic routes towards novel therapeutic agents.
References
-
Bogolubsky, A. V., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. ACS Omega, 7(40), 36035–36045. [Link]
-
Ibrahim, M. H., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(15), 4983. [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. [Link]
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Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]
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Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. [Link]
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Witulski, B., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry, 48(19), 5921-5932. [Link]
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Al-Masoudi, N. A., et al. (2017). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. ResearchGate. [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-89). John Wiley & Sons, Inc. [Link]
-
PubChem. (n.d.). Methyl 2-chloropyrimidine-5-carboxylate. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2018). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 23(9), 2313. [Link]
-
Cernak, T., et al. (2020). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters, 11(17), 3954–3957. [Link]
-
Terrier, F. (2013). Concerted Nucleophilic Aromatic Substitution Reactions. Chemical Reviews, 113(1), 433-467. [Link]
-
Lee, J. H., et al. (2025). 2-Cyanopyrimidine-Containing Molecules for N-Terminal Selective Cyclization of Phage-Displayed Peptides. ACS Chemical Biology. [Link]
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Singh, Y., et al. (2015). A Review Report on Newer Advancement in Bioisosteric Replacement in Drug Design. International Journal of Pharma Sciences and Research, 6(5), 938-949. [Link]
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Wishart, G., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(15), 11389-11413. [Link]
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Insuasty, B., et al. (2015). Novel Procedure for Selective C-Nitrosation of Aminopyrimidine Derivatives Under Neutral Conditions. Scope and Synthetic Applications. Molecules, 20(4), 6623-6643. [Link]
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Um, I. H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(28), 5135-5142. [Link]
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Rossi, R. A., & Pierini, A. B. (2007). Concerted Nucleophilic Aromatic Substitution Reactions. In The Chemistry of Functional Groups. John Wiley & Sons, Ltd. [Link]
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da Silva, V. B., et al. (2014). Bioisosteric Replacements in Drug Design. In New Developments in Medicinal Chemistry (Vol. 2, pp. 213-253). Bentham Science Publishers. [Link]
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Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-320. [Link]
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Sharma, A., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5220. [Link]
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The Ascendant Scaffold: Assessing the Novelty and Therapeutic Potential of Methyl 2-cyanopyrimidine-5-carboxylate Derivatives in Kinase Inhibition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, potent biological activity, and favorable pharmacological properties is a perpetual endeavor. Among the privileged heterocyclic structures, the pyrimidine core has long been a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs.[1] This guide delves into a specific, yet highly promising, subclass: derivatives of Methyl 2-cyanopyrimidine-5-carboxylate . We will explore the synthetic novelty of this scaffold, critically compare its potential as a kinase inhibitor against established alternatives, and provide detailed experimental protocols to empower researchers in this exciting field.
The Strategic Advantage of the 2-Cyanopyrimidine-5-carboxylate Core
The Methyl 2-cyanopyrimidine-5-carboxylate scaffold presents a unique convergence of functionalities that render it a compelling starting point for the design of targeted therapies, particularly in the realm of kinase inhibition. The pyrimidine ring itself is a well-established bioisostere for other aromatic systems and is adept at forming crucial hydrogen bond interactions within the ATP-binding sites of kinases.[2]
The strategic placement of the cyano group at the 2-position and the methyl carboxylate at the 5-position offers distinct advantages:
-
The 2-Cyano Group: This electron-withdrawing group can significantly modulate the electronic properties of the pyrimidine ring, influencing the pKa of substituent groups and potentially enhancing binding affinity. It can also serve as a key interaction point with the kinase hinge region.
-
The 5-Carboxylate Group: This moiety provides a versatile handle for a wide array of chemical modifications. It can be readily converted to amides, offering a diverse set of vectors for exploring the solvent-exposed regions of the kinase active site, thereby influencing potency and selectivity. The carboxylate can also impact the physicochemical properties of the molecule, such as solubility and cell permeability.
Navigating the Synthetic Landscape: A Protocol for Core Structure Assembly
A robust and reproducible synthetic route is the bedrock of any successful drug discovery campaign. While a direct, one-pot synthesis of Methyl 2-cyanopyrimidine-5-carboxylate is not extensively documented, a logical and experimentally viable pathway can be constructed from established methodologies for related pyrimidine derivatives. The proposed synthesis hinges on the preparation of a key intermediate, Methyl 2-chloropyrimidine-5-carboxylate , followed by a nucleophilic cyanation reaction.
Synthesis of Methyl 2-chloropyrimidine-5-carboxylate
A plausible and efficient method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the condensation of an amidinium salt with a functionalized three-carbon component.[3] This approach can be adapted for the synthesis of the chloro-intermediate.
Experimental Protocol: Synthesis of Methyl 2-chloropyrimidine-5-carboxylate
Materials:
-
Methyl 3,3-dimethoxypropionate
-
Methyl formate
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Chloroacetamidinium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Synthesis of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol:
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.
-
-
Condensation with 2-Chloroacetamidinium chloride:
-
To a suspension of the sodium salt from the previous step (1.0 eq) in anhydrous methanol, add 2-chloroacetamidinium chloride (1.1 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 2-chloropyrimidine-5-carboxylate.[4]
-
Cyanation of Methyl 2-chloropyrimidine-5-carboxylate
The conversion of the 2-chloro substituent to a cyano group is a critical step. Palladium-catalyzed cyanation reactions are well-established for the conversion of aryl halides to nitriles and can be applied here.[5]
Experimental Protocol: Synthesis of Methyl 2-cyanopyrimidine-5-carboxylate
Materials:
-
Methyl 2-chloropyrimidine-5-carboxylate
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of Methyl 2-chloropyrimidine-5-carboxylate (1.0 eq) in anhydrous DMF, add zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.05 eq), and dppf (0.1 eq).
-
Degas the reaction mixture with nitrogen for 15 minutes.
-
Heat the mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Methyl 2-cyanopyrimidine-5-carboxylate.
Benchmarking Performance: A Comparative Analysis of Kinase Inhibitory Potential
The true measure of a novel scaffold's utility lies in its performance relative to existing alternatives. We will focus on two prominent and clinically relevant kinase families where pyrimidine derivatives have shown significant promise: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases .
Targeting Angiogenesis: VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6] Several small-molecule VEGFR-2 inhibitors have been approved for cancer therapy, with scaffolds such as quinoline and quinazoline being prominent.[7][8]
Comparative Analysis of VEGFR-2 Inhibitors
| Scaffold Class | Representative Compound | VEGFR-2 IC₅₀ (nM) | Key Pharmacokinetic Parameters |
| 2-Aminopyrimidine-5-carbonitrile | Compound SP2[9] | 6820 | Data not available |
| Furo[2,3-d]pyrimidine | Compound 4c[10] | 57.1 | Data not available |
| Thieno[2,3-d]pyrimidine | Compound 21e[11] | 21 | Orally active in murine models[11] |
| Quinoline | Lenvatinib[8] | 1-4 (tmax) | t½: ~28 hours[8] |
| Quinazoline | Vandetanib[7] | 40 | t½: ~19 days[8] |
Note: IC₅₀ values can vary depending on the assay conditions. This table is for comparative purposes.
The data suggests that while simple 2-aminopyrimidine-5-carbonitrile derivatives may have modest activity, fusion of the pyrimidine ring to other heterocycles, such as in the furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine series, can lead to highly potent VEGFR-2 inhibitors with nanomolar IC₅₀ values.[10][11] These fused systems demonstrate comparable or even superior potency to some established quinoline and quinazoline-based inhibitors.
Intervening in Mitosis: Aurora Kinase Inhibition
Aurora kinases are essential for the regulation of cell division, and their overexpression is common in many cancers.[12] Several Aurora kinase inhibitors are currently in clinical development, providing a benchmark for our pyrimidine scaffold.[13]
Comparative Analysis of Aurora Kinase Inhibitors
| Scaffold Class | Representative Compound | Target | IC₅₀ (nM) | Key Pharmacokinetic Parameters |
| Pyrimidine-based | Alisertib (MLN8237)[14] | Aurora A | 25 | t½: ~23 hours[14] |
| Pyrimidine-based | Barasertib (AZD1152)[15] | Aurora B | <1 | Prodrug, t½ of active metabolite ~35 hours[15] |
| Benzazepine-based | MLN8054[16] | Aurora A | 25 | t½: 30-40 hours[16] |
| Thiazole-based | Compound 12u[17] | CDK9 (for comparison) | 7 | Data not available |
The clinical success of pyrimidine-based Aurora kinase inhibitors like Alisertib and Barasertib underscores the potential of this scaffold.[14][15] The Methyl 2-cyanopyrimidine-5-carboxylate core provides a novel platform to develop next-generation Aurora kinase inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles.
Structure-Activity Relationships: Guiding the Path to Optimized Derivatives
The novelty of the Methyl 2-cyanopyrimidine-5-carboxylate scaffold lies in the opportunities it presents for multipoint diversification. Understanding the structure-activity relationships (SAR) is paramount for rationally designing more potent and selective inhibitors.
Key SAR Insights for Pyrimidine-Based Kinase Inhibitors:
-
2-Position: The 2-amino group is a common feature in many pyrimidine-based kinase inhibitors, forming crucial hydrogen bonds with the kinase hinge region.[2] The cyano group in our core scaffold can also act as a hydrogen bond acceptor. Further substitution on an amino group at this position can be explored to probe the hydrophobic pocket.
-
4-Position: Substitution at the 4-position with various aryl or heteroaryl groups is a well-established strategy to enhance potency and modulate selectivity.[18] For 2,4-diaminopyrimidine-5-carboxamide inhibitors, 2-aminobenzyl analogs have shown good inhibition and excellent kinase selectivity.
-
5-Position: The carboxylate at the 5-position is a key diversification point. Conversion to a library of amides allows for the exploration of the solvent-exposed region. The nature of the amine used for amide formation can significantly impact potency and physicochemical properties.
-
6-Position: Substitution at the 6-position can also influence activity. For 2-aminopyrimidine derivatives, replacement of a tert-butyl group with aromatic and secondary amine moieties has been shown to be beneficial.[7]
The following Graphviz diagram illustrates a general workflow for the synthesis and evaluation of novel kinase inhibitors based on the Methyl 2-cyanopyrimidine-5-carboxylate scaffold.
Caption: A generalized workflow for the discovery of novel kinase inhibitors.
Future Directions and Conclusion
The Methyl 2-cyanopyrimidine-5-carboxylate scaffold represents a promising and underexplored area in the vast field of kinase inhibitor research. Its synthetic tractability, coupled with the strategic placement of functionalities ripe for diversification, offers a fertile ground for the discovery of novel therapeutics.
Key takeaways for researchers:
-
The proposed synthetic route provides a reliable method for accessing the core scaffold and its derivatives.
-
The comparative analysis highlights that with appropriate structural modifications, pyrimidine-based inhibitors can rival or exceed the potency of current clinical candidates.
-
The SAR insights provide a rational basis for the design of next-generation inhibitors with improved potency and selectivity.
The journey from a novel scaffold to a life-saving drug is long and arduous. However, the evidence presented in this guide strongly suggests that Methyl 2-cyanopyrimidine-5-carboxylate and its derivatives are a worthy focus of continued investigation. By leveraging the synthetic strategies, comparative data, and SAR principles outlined herein, researchers are well-equipped to unlock the full therapeutic potential of this exciting molecular framework.
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Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis and Reactivity of Methyl 2-chloropyrimidine-5-carboxylate. [Link]
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- Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 964–976.
- Cervantes-Luevano, K. E., et al. (2010). Phase I study of the selective Aurora A kinase inhibitor MLN8054 in patients with advanced solid tumors: safety, pharmacokinetics, and pharmacodynamics. Molecular Cancer Therapeutics, 9(9), 2644–2652.
- Abouzid, K. A. M., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6(1), 24460.
- Liu, J., et al. (2018). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Molecules, 23(12), 3236.
- El-Adl, K., et al. (2024). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 9(1), 1121–1140.
- El-Naggar, A. M., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Biomolecular Structure and Dynamics, 41(16), 8089–8110.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-Cyanopyrimidine-5-Carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. Methyl 2-cyanopyrimidine-5-carboxylate, a heterocyclic building block, is integral to the synthesis of various pharmacologically active molecules.[1][2] However, its chemical structure, containing both a cyanide group and a pyrimidine ring, necessitates a meticulous and informed approach to its handling and disposal.
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of methyl 2-cyanopyrimidine-5-carboxylate, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined herein are grounded in established safety protocols for handling nitrile-containing and hazardous pharmaceutical compounds.
Hazard Identification and Essential Safety Precautions
Understanding the potential hazards of a compound is the cornerstone of safe laboratory practice. While a specific Safety Data Sheet (SDS) for methyl 2-cyanopyrimidine-5-carboxylate is not universally available, its hazard profile can be reliably inferred from the analysis of structurally similar compounds, such as 2-cyanopyrimidine and other substituted pyrimidines.[3][4][5] The presence of the cyano group (C≡N) is of particular concern, as cyanide-containing compounds can be highly toxic.[6]
Inferred Hazard Profile:
| Hazard Classification | Description | Rationale and Recommended Precautions |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][5] | The cyano- group presents a significant toxicological risk. Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] Use appropriate personal protective equipment (PPE) at all times. |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5] | Prolonged contact can lead to dermatitis. Impermeable gloves are mandatory. If contact occurs, wash the affected area immediately and thoroughly with soap and water.[7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5] | Chemical splash goggles or a face shield must be worn. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] |
| Environmental Hazard | Potentially toxic to aquatic life.[9] | Do not allow the chemical or its containers to enter drains or waterways.[9] All waste must be collected and treated as hazardous. |
Mandatory Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant nitrile or neoprene gloves.[6]
-
Eye/Face Protection: Use chemical safety goggles and/or a full-face shield.[10]
-
Body Protection: A solid-front barrier gown or laboratory coat is required.[11]
-
Respiratory Protection: All handling of the solid compound or solutions should be performed in a chemical fume hood.[8] For large spills or situations with potential for significant aerosolization, a respirator with a cartridge appropriate for organic vapors and cyanides may be necessary.[6]
The Disposal Workflow: A Decision-Making Framework
The proper management of methyl 2-cyanopyrimidine-5-carboxylate waste follows a structured workflow from the point of generation to final disposal. This process ensures that all waste streams are correctly identified, segregated, and handled in a compliant manner.
Step-by-Step Disposal Protocols
Adherence to standardized protocols is critical for safety and regulatory compliance. The following procedures detail the handling of different waste streams containing methyl 2-cyanopyrimidine-5-carboxylate.
Protocol 1: Disposal of Unused, Expired, or Non-returnable Product
This protocol applies to the bulk chemical in its original or a different container that is no longer needed.
-
Container Selection: Use a dedicated hazardous waste container that is chemically compatible, sealable, and in good condition. Do not commingle this waste with other chemical waste streams.[12]
-
Labeling: The container must be clearly labeled as "HAZARDOUS WASTE". The label must also include:
-
Storage: Keep the container sealed at all times, except when adding waste. Store it in a designated and properly ventilated satellite accumulation area, away from incompatible materials, especially acids.
-
Final Disposal: Once the container is full or ready for disposal, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[11][13]
Protocol 2: Management of Contaminated Labware and Consumables
This protocol covers items such as gloves, weigh boats, pipette tips, and glassware that have come into contact with the chemical.
-
Segregation:
-
Grossly Contaminated Items: Any item with visible solid residue should be considered hazardous waste. Place directly into the hazardous waste container described in Protocol 1. Do not attempt to rinse these items in the sink.[11]
-
Trace Contaminated Items (Non-Sharp): Items with only trace contamination (e.g., gloves, wipes) should be collected in a separate, clearly labeled bag or container for hazardous waste.[11]
-
-
Glassware Decontamination: For glassware with trace contamination that you intend to reuse:
-
Initial Rinse: Perform an initial rinse with a suitable organic solvent (e.g., acetone, ethanol) in a chemical fume hood. This rinseate is considered hazardous waste and must be collected in a designated, labeled container for flammable liquid waste.
-
Chemical Deactivation (Recommended for Cyanide Compounds): Following the solvent rinse, carefully rinse the glassware with a freshly prepared 10% bleach solution, followed by a pH 10 buffer solution. This helps to oxidize any residual cyanide. All rinsate from this step must be collected as hazardous waste.[8]
-
Final Wash: After decontamination, the glassware can be washed using standard laboratory procedures (detergent and water).[14]
-
-
Disposal of Decontaminated Items: Once properly decontaminated, glassware can be disposed of in a broken glass box or reused.
Protocol 3: Spill Management and Decontamination
In the event of a spill, a swift and correct response is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's EHS or emergency response team.[8]
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (i.e., the fume hood is operating correctly).
-
Don PPE: At a minimum, don the mandatory PPE listed in Section 1 before approaching the spill.
-
Contain and Clean:
-
Gently cover the solid spill with an absorbent material to prevent dust from becoming airborne.[4]
-
Carefully sweep the material into a container that can be sealed. Use plastic dustpans and scoops; avoid brushes that may create dust.
-
Label the container as hazardous waste according to Protocol 1.
-
-
Surface Decontamination:
-
Waste Disposal: All materials used for cleanup (absorbent pads, wipes, contaminated PPE) must be placed in the hazardous waste container.[11] Do not discard them in the regular trash.
Regulatory Adherence
The disposal of methyl 2-cyanopyrimidine-5-carboxylate is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[16][17] It is imperative to follow all local, state, and federal guidelines. Your institution's EHS department is the primary resource for ensuring compliance with these standards.[13] Never discharge this chemical into the sanitary sewer system, as this is strictly prohibited for hazardous pharmaceutical waste.[16]
Conclusion: A Commitment to Safety
The responsible disposal of methyl 2-cyanopyrimidine-5-carboxylate is a non-negotiable aspect of its use in research and development. By understanding its potential hazards and rigorously adhering to the protocols outlined in this guide, we can ensure a safe working environment, protect our ecosystem, and uphold the highest standards of scientific integrity. Always consult your institution's specific waste management procedures and EHS professionals when in doubt.
References
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Yale University Environmental Health and Safety. (2025). Management & Disposal of Qiagen Reagents. Retrieved from [Link]
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University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]
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Minnesota Pollution Control Agency. (2019). Regulatory consensus on health care waste issues fact sheet. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Retrieved from [Link]
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James Madison University. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]
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Bonfanti, J. F., et al. (2005). Development of a Process to Prepare 2-Cyanopyrimidine on Commercial Scale. CHIMIA International Journal for Chemistry, 59(4), 189-191. Retrieved from [Link]
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Duke University Occupational & Environmental Safety. (n.d.). Instructions for Cleaning Spills of Liquid Hazardous Drugs. Retrieved from [Link]
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Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling Methyl 2-cyanopyrimidine-5-carboxylate: Essential Safety and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-cyanopyrimidine-5-carboxylate is a key building block in modern drug discovery, offering a versatile scaffold for the synthesis of novel therapeutics. However, its chemical reactivity necessitates a robust understanding and implementation of appropriate safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Landscape
Based on data from related compounds, Methyl 2-cyanopyrimidine-5-carboxylate is anticipated to be:
Therefore, all handling procedures must be designed to minimize exposure through ingestion, skin contact, eye contact, and inhalation.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling Methyl 2-cyanopyrimidine-5-carboxylate. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazard profile.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended). Must be disposable and powder-free. Double gloving is required.[6] | To prevent skin contact, which can lead to irritation.[5] Powder-free gloves are essential to avoid aerosolization and contamination of the lab environment.[6] Gloves should be changed every 30 minutes or immediately if contaminated or damaged.[6] |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield.[6][7] | To protect against accidental splashes or dust particles that could cause serious eye irritation or damage.[5] Standard eyeglasses are not sufficient. |
| Body Protection | A long-sleeved, disposable laboratory coat with tight-fitting cuffs that closes in the back.[6] | To protect the skin on the arms and body from contact with the chemical. The back closure provides a better barrier than a front-closing coat.[6] Gowns should be changed immediately after a spill or every two to three hours during continuous use.[6] |
| Respiratory Protection | An N95 or higher-rated respirator should be used, especially when handling the powder outside of a certified chemical fume hood or glove box.[8] | To prevent inhalation of the powdered compound, which may cause respiratory irritation.[1][5] Surgical masks do not offer adequate protection from chemical dust.[8] |
Operational Plan: From Receipt to Disposal
A clear, step-by-step operational plan is essential for minimizing risk. The following workflow should be adapted to your specific laboratory setup and institutional safety guidelines.
Experimental Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of Methyl 2-cyanopyrimidine-5-carboxylate, from preparation to disposal.
Detailed Procedural Guidance
-
Preparation:
-
Donning PPE: Before entering the designated handling area, put on all required PPE as outlined in the table above.
-
Work Area Preparation: All handling of solid Methyl 2-cyanopyrimidine-5-carboxylate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] The work surface should be covered with absorbent, disposable bench paper.
-
-
Handling:
-
Weighing: When weighing the compound, use a draft shield or weigh it in a fume hood to prevent the powder from becoming airborne.
-
Dissolving: If the experimental procedure involves dissolving the compound, do so slowly and carefully to avoid splashing.
-
Reaction: Conduct all reactions within the fume hood.
-
-
Cleanup and Disposal Plan:
-
Decontamination: After handling is complete, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Waste Segregation and Disposal:
-
Solid Waste: All solid waste contaminated with Methyl 2-cyanopyrimidine-5-carboxylate (e.g., weigh boats, contaminated bench paper, gloves, and gowns) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic waste, as appropriate for the solvents used. Do not pour any waste down the drain.[1]
-
Disposal Method: All hazardous waste must be disposed of through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing, in accordance with local, state, and federal regulations.[1]
-
-
PPE Removal: Remove PPE in the designated area, being careful to avoid self-contamination. Dispose of all disposable PPE as solid hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[4][5][10]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[1][5] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][5] |
| Ingestion | Do NOT induce vomiting.[5][10] Rinse mouth with water.[5][10] Seek immediate medical attention.[1][5][10] |
| Spill | Evacuate the area.[1] Avoid breathing dust.[1] Wear appropriate PPE, including respiratory protection.[1] Carefully sweep or scoop up the spilled material and place it in a sealed, labeled container for hazardous waste disposal.[9] Clean the spill area with an appropriate solvent and decontaminate all surfaces. |
By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate Methyl 2-cyanopyrimidine-5-carboxylate into your research endeavors, paving the way for the next generation of scientific breakthroughs.
References
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Shanghai Haohong Scientific Co., Ltd. Safety Data Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
